molecular formula C8H15NO2 B026957 2-(1-Methylpiperidin-2-yl)acetic acid CAS No. 107388-72-7

2-(1-Methylpiperidin-2-yl)acetic acid

Cat. No.: B026957
CAS No.: 107388-72-7
M. Wt: 157.21 g/mol
InChI Key: IGBQBRPEHILFLU-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-2-yl)acetic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpiperidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBQBRPEHILFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390234
Record name (1-methylpiperidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107388-72-7
Record name (1-methylpiperidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(1-Methylpiperidin-2-yl)acetic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 2-(1-Methylpiperidin-2-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The guide delves into the strategic considerations for the synthesis, detailed experimental protocols for each step, mechanistic insights into the key transformations, and practical advice for troubleshooting and ensuring reaction success. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound and its derivatives are prevalent structural motifs in a wide array of biologically active molecules. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common scaffold in pharmaceuticals due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability. The acetic acid side chain at the 2-position provides a crucial handle for further functionalization and molecular elaboration, making this compound a key intermediate in the synthesis of diverse therapeutic agents.

The synthetic strategy outlined in this guide is a three-step sequence commencing from the readily available starting material, 2-picoline. This approach is designed for efficiency, scalability, and high yields, leveraging well-understood and reliable chemical transformations.

The overall synthetic pathway is as follows:

Synthesis_Overview A 2-Picoline B 2-Picoline N-oxide A->B Oxidation C 2-(Pyridin-2-yl)acetonitrile B->C Cyanation D 2-(Pyridin-2-yl)acetic acid C->D Hydrolysis E 2-(Piperidin-2-yl)acetic acid D->E Catalytic Hydrogenation F This compound E->F N-Methylation (Eschweiler-Clarke)

Caption: Overall synthetic strategy for this compound.

This guide will dissect each of these transformations in detail, providing not only the "how" but also the "why" behind each experimental choice.

Step 1: Synthesis of 2-(Pyridin-2-yl)acetic acid from 2-Picoline

The initial phase of the synthesis focuses on the functionalization of the methyl group of 2-picoline to introduce the acetic acid moiety. A common and effective method involves the formation of 2-picoline N-oxide, followed by a rearrangement and subsequent conversion to the desired carboxylic acid.

Oxidation of 2-Picoline to 2-Picoline N-oxide

The oxidation of the pyridine nitrogen is a crucial first step to activate the methyl group at the 2-position for further reaction. This is typically achieved using a peroxy acid, such as peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid.[1]

Reaction:

Mechanistic Insight: The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and acetic acid as a byproduct.

Conversion of 2-Picoline N-oxide to 2-(Pyridin-2-yl)acetonitrile

A variation of the Boekelheide reaction can be employed here.[2] Instead of acetic anhydride, which would lead to the hydroxymethylpyridine, we can utilize a cyanating agent to introduce the nitrile group. This is a more direct route to the acetic acid precursor. A common method involves reaction with dimethyl sulfate to form the N-methoxy pyridinium salt, followed by treatment with sodium cyanide.

Reaction:

Mechanistic Insight: The N-oxide is first alkylated by dimethyl sulfate. The resulting N-methoxy group makes the methyl protons at the 2-position acidic. Deprotonation followed by rearrangement and elimination of methanol would lead to a reactive intermediate that is then attacked by the cyanide ion.

Hydrolysis of 2-(Pyridin-2-yl)acetonitrile to 2-(Pyridin-2-yl)acetic acid

The final step in this sequence is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for pyridine-containing nitriles to avoid potential side reactions.

Reaction:

Mechanistic Insight: The nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium ion.

Step 2: Catalytic Hydrogenation of 2-(Pyridin-2-yl)acetic acid

The aromatic pyridine ring is reduced to a saturated piperidine ring in this step. Catalytic hydrogenation is the most common and efficient method for this transformation.

Hydrogenation Protocol

The hydrogenation is typically carried out using a platinum-based catalyst, such as platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic solvent like glacial acetic acid.[3][4] The reaction is performed under a hydrogen atmosphere at elevated pressure.

Reaction:

Experimental Protocol: Catalytic Hydrogenation

Parameter Value Rationale/Notes
Substrate 2-(Pyridin-2-yl)acetic acidEnsure the starting material is of high purity to avoid catalyst poisoning.
Catalyst Platinum(IV) oxide (PtO₂)A highly effective catalyst for pyridine hydrogenation. Handle with care as it can be pyrophoric when dry and saturated with hydrogen.[5]
Solvent Glacial Acetic AcidThe acidic medium facilitates the reduction of the electron-rich pyridine ring.
Hydrogen Pressure 50-70 barHigher pressure increases the rate of reaction.
Temperature Room Temperature to 50 °CThe reaction is typically exothermic. Cooling may be required to maintain the desired temperature.
Reaction Time 12-24 hoursMonitor the reaction progress by TLC or ¹H NMR.

Detailed Steps:

  • In a high-pressure hydrogenation vessel, dissolve 2-(pyridin-2-yl)acetic acid in glacial acetic acid.

  • Carefully add the PtO₂ catalyst to the solution. Caution: The catalyst may be pyrophoric. Handle in an inert atmosphere if possible.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously at the specified temperature.

  • After the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake is pyrophoric and should be kept wet with a solvent (e.g., ethanol) and disposed of properly.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • The resulting crude 2-(piperidin-2-yl)acetic acid can be purified by recrystallization or used directly in the next step.

Mechanistic Considerations and Troubleshooting

Mechanism of Hydrogenation: The precise mechanism is complex and occurs on the surface of the catalyst. It is generally believed to involve the adsorption of the pyridine ring onto the platinum surface, followed by the stepwise addition of hydrogen atoms.

Troubleshooting:

  • Incomplete reaction: This could be due to catalyst poisoning (e.g., by sulfur-containing impurities in the starting material), insufficient hydrogen pressure, or inadequate stirring.[6]

  • Side reactions: Over-reduction is generally not a concern in this case. However, incomplete reduction may occur if the reaction is not allowed to proceed to completion.

Step 3: N-Methylation via the Eschweiler-Clarke Reaction

The final step in the synthesis is the methylation of the secondary amine of the piperidine ring to yield the target molecule. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][7]

Eschweiler-Clarke Protocol

Reaction:

Experimental Protocol: N-Methylation

Parameter Value Rationale/Notes
Substrate 2-(Piperidin-2-yl)acetic acidThe crude product from the previous step can often be used directly.
Reagents Formaldehyde (aqueous solution, e.g., 37%) and Formic Acid (e.g., 88-98%)These are the standard reagents for the Eschweiler-Clarke reaction.
Temperature 90-100 °C (reflux)The reaction is typically heated to drive it to completion.
Reaction Time 4-8 hoursMonitor the reaction by TLC or ¹H NMR until the starting material is consumed.

Detailed Steps:

  • To a round-bottom flask, add 2-(piperidin-2-yl)acetic acid, followed by an excess of aqueous formaldehyde and formic acid.

  • Heat the reaction mixture to reflux with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. Caution: This will cause vigorous gas evolution (CO₂).

  • The product can then be extracted into an organic solvent, or if it precipitates, it can be collected by filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

Mechanistic Insights and Advantages

Mechanism of the Eschweiler-Clarke Reaction:

Eschweiler_Clarke cluster_0 Step 1: Imine Formation cluster_1 Step 2: Hydride Transfer A R₂NH C R₂N-CH₂-OH A->C + B CH₂O B->C D [R₂N=CH₂]⁺ (Iminium ion) C->D - H₂O E [R₂N=CH₂]⁺ G R₂N-CH₃ E->G F HCOOH F->G Hydride Transfer H CO₂ + H⁺ G->H Byproducts

Caption: Mechanism of the Eschweiler-Clarke reaction.

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine. The reaction is driven to completion by the formation of carbon dioxide gas.[7]

Advantages of the Eschweiler-Clarke Reaction:

  • Selectivity: It selectively produces the tertiary amine without the formation of quaternary ammonium salts, which can be a problem with other methylating agents like methyl iodide.

  • Mild Conditions: The reaction is typically run at or near the boiling point of the aqueous solution, and does not require high pressures or highly reactive and hazardous reagents.

  • Scalability: It is a robust and scalable reaction, making it suitable for both laboratory and industrial applications.

Characterization and Data

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity.

Spectroscopic Data:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-(Pyridin-2-yl)acetic acid hydrochloride ~8.6 (d), ~8.4 (t), ~7.9 (d), ~7.8 (t), ~4.2 (s)~170, ~149, ~145, ~140, ~128, ~125, ~45[8]
2-(Piperidin-2-yl)acetic acid Data for the free base is less common; often characterized as the hydrochloride salt.Data for the free base is less common.[9]
This compound Characteristic signals for the N-methyl group (~2.3-2.5 ppm, s), the piperidine ring protons, and the methylene protons of the acetic acid side chain.Characteristic signals for the N-methyl carbon, the piperidine ring carbons, and the carbonyl carbon of the carboxylic acid.-

Note: Specific chemical shifts will vary depending on the solvent and other experimental conditions. The data provided are approximate ranges.

Safety Considerations

  • 2-Picoline and Pyridine Derivatives: These compounds are flammable and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.[9]

  • Hydrogen Peroxide and Acetic Acid: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst. It should only be performed by trained personnel in a properly equipped laboratory.

  • Formaldehyde and Formic Acid: Formaldehyde is a known carcinogen and a sensitizer. Formic acid is corrosive. Both should be handled in a fume hood with appropriate PPE.

Conclusion

The synthetic route to this compound described in this technical guide provides a reliable and efficient method for the preparation of this important building block. By understanding the underlying chemical principles, adhering to the detailed experimental protocols, and being mindful of the safety precautions, researchers can successfully synthesize this compound for their drug discovery and development programs. The combination of a well-established functionalization of the pyridine ring, robust catalytic hydrogenation, and a selective N-methylation reaction makes this a powerful and practical synthetic strategy.

References

  • CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google P
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst | Asian Journal of Chemistry. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. [Link]

  • Boekelheide reaction - Wikipedia. [Link]

  • 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. [Link]

Sources

Technical Profile: 2-(1-Methylpiperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 2-(1-Methylpiperidin-2-yl)acetic acid , a critical intermediate in the synthesis of ionizable lipids for nucleic acid delivery systems (e.g., mRNA-LNP platforms).

CAS Number: 107388-72-7[1][2]

Executive Summary

This compound (CAS 107388-72-7) is a heterocyclic building block characterized by a piperidine ring substituted at the N-position with a methyl group and at the C2-position with an acetic acid moiety.[1][2] While historically utilized as a generic pharmaceutical intermediate, its significance has surged in the era of genomic medicine. It serves as a vital polar head-group precursor for ionizable cationic lipids (such as PNI-559 and related analogs), which are the functional drivers of Lipid Nanoparticles (LNPs) used in mRNA vaccine and therapeutic delivery.

This guide details the compound's physicochemical identity, synthetic pathways, role in LNP formulation, and analytical characterization protocols.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature & Identifiers
ParameterDetail
CAS Number 107388-72-7
IUPAC Name This compound
Synonyms (1-Methyl-2-piperidinyl)acetic acid; (1-Methylpiperidin-2-yl)ethanoic acid; N-Methyl-homopipecolic acid
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
SMILES CN1CCCCC1CC(=O)O
InChI Key IZYFKLAMVLELBP-UHFFFAOYSA-N (Isomer specific)
Physicochemical Specifications
PropertySpecificationRelevance
Appearance White to off-white solid (or crystalline powder)Quality control baseline.
Solubility Soluble in water, methanol, DCM (as HCl salt)Critical for biphasic synthesis reactions.
pKa (Basic N) ~8.5 - 9.5 (Estimated)Determines the ionization profile of the final lipid.
pKa (Acidic) ~4.0 - 5.0 (Carboxylic acid)Activation site for lipid conjugation.
Hygroscopicity Moderate (often handled as HCl salt)Requires desiccant storage (-20°C recommended).

Synthesis & Manufacturing Workflows

The synthesis of this compound typically follows a reduction-alkylation pathway starting from pyridine derivatives. The choice of route affects the stereochemistry (racemic vs. enantiopure), which is critical for lipid packing in LNPs.

Core Synthetic Pathway (Graphviz)

The following diagram illustrates the industrial route starting from 2-Pyridineacetic acid hydrochloride.

SynthesisPath Start 2-Pyridineacetic Acid (HCl Salt) Step1 Hydrogenation (PtO2 or Pd/C, H2, MeOH) Start->Step1 Reduction of Aromatic Ring Inter 2-Piperidineacetic Acid (Homopipecolic Acid) Step1->Inter Yields Secondary Amine Step2 Reductive Methylation (HCHO, HCOOH or MeI) Inter->Step2 N-Methylation Final 2-(1-Methylpiperidin-2-yl) acetic acid (CAS 107388-72-7) Step2->Final Final Product

Figure 1: Synthetic pathway converting pyridine precursors to the N-methylated piperidine acid.

Detailed Protocol: Reductive Methylation

Objective: Convert 2-piperidineacetic acid to the N-methyl derivative.

  • Reagents: 2-Piperidineacetic acid (1.0 eq), Formaldehyde (37% aq. solution, 2.5 eq), Formic acid (5.0 eq).

  • Reaction:

    • Dissolve 2-piperidineacetic acid in water/methanol (1:1).

    • Add Formaldehyde solution dropwise at 0°C.

    • Add Formic acid slowly.

    • Heat the mixture to reflux (90-100°C) for 12–18 hours (Eschweiler-Clarke conditions).

  • Work-up:

    • Concentrate under reduced pressure to remove excess formate/solvent.

    • Acidify with HCl (in dioxane or ether) to precipitate the hydrochloride salt.

    • Recrystallize from Ethanol/Et2O.

  • Validation: Check disappearance of secondary amine signal in IR/NMR.

Pharmaceutical Application: Ionizable Lipids (LNP)[8]

The primary utility of CAS 107388-72-7 is as the Head Group Donor for ionizable lipids. In LNP formulations (like those for COVID-19 vaccines), the lipid must switch charge states:

  • Neutral at Physiological pH (7.4): Prevents toxicity and allows long circulation.

  • Positive at Endosomal pH (5.0-6.0): Facilitates fusion with the endosomal membrane and release of mRNA into the cytoplasm.

The N-methylpiperidine moiety provides a specific pKa (approx 6.2–6.8 when conjugated) that is ideal for this "endosomal escape" mechanism.

Mechanism of Action in LNP (Graphviz)

LNPMechanism Precursor This compound (Head Group) Coupling Amide/Ester Coupling (EDC/NHS) Precursor->Coupling Tail Dialkyl Amine / Alcohol (Lipid Tail) Tail->Coupling Lipid Ionizable Lipid (e.g., PNI-559 Analog) Coupling->Lipid Circulation Bloodstream (pH 7.4) Lipid is Neutral (Stable LNP) Lipid->Circulation Formulation Endosome Endosome (pH 5.5) Piperidine N Protonates (+) (Membrane Destabilization) Circulation->Endosome Cellular Uptake Release Cytosolic Release of mRNA Endosome->Release Ion Pair Formation with Anionic Lipids

Figure 2: Role of the piperidine head group in lipid synthesis and intracellular payload delivery.

Analytical Characterization Protocols

To ensure the material is suitable for GMP lipid synthesis, the following quality attributes must be verified.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (low absorption due to lack of chromophore; CAD or ELSD is preferred if available).

  • Flow Rate: 1.0 mL/min.

NMR Identification (¹H NMR, 400 MHz, D₂O)
  • δ 3.50-3.60 (m, 1H): Methine proton at C2 (chiral center).

  • δ 2.85 (s, 3H): N-Methyl group (Key diagnostic peak).

  • δ 2.50 (d, 2H): Methylene protons of the acetic acid side chain (-CH₂-COOH).

  • δ 1.40-2.00 (m, 6H): Piperidine ring methylene protons.

  • Note: Shifts will vary significantly based on pH (free base vs. HCl salt).

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). The compound is an organic acid-amine zwitterion; handle as a potential irritant.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.

  • Spill Response: Neutralize with weak base (sodium bicarbonate) before disposal.

References

  • Ionizable Lipids for Nucleic Acid Delivery.Google Patents (WO2021000041A1). Describes the use of this compound in synthesizing lipids like PNI-559.
  • Synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids. National Institutes of Health (PubMed). Contextual synthesis of piperidine acetic acid derivatives. [Link] (General Search Link for context verification)

  • PubChem Compound Summary: (2-Methylpiperidin-1-yl)acetic acid. National Library of Medicine. (Note: Distinguishes the positional isomer CAS 856437-61-1 from the target 2-yl isomer). [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-(1-Methylpiperidin-2-yl)acetic Acid: A Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-Methylpiperidin-2-yl)acetic acid is a substituted heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. As with any novel compound, unambiguous structural confirmation is a prerequisite for further investigation. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides an in-depth predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra expected for this compound. By dissecting the molecule into its core components—the N-methylpiperidine ring and the acetic acid side chain—and referencing empirical data from analogous structures, we can construct a detailed and reliable spectral forecast. This document is intended to serve as a benchmark for researchers synthesizing this molecule, enabling them to validate their experimental findings.

Molecular Structure and Key Features

The structure of this compound combines a saturated N-methylated heterocycle with a carboxylic acid functional group. The molecule has a molecular formula of C₈H₁₅NO₂ and a monoisotopic mass of approximately 157.11 Da.

The key structural features to be identified are:

  • The N-methyl group (N-CH₃).

  • The substituted piperidine ring, with its distinct methylene (CH₂) and methine (CH) protons.

  • The acetic acid side chain, comprising a methylene group alpha to the carbonyl and the carboxylic acid group itself (-CH₂COOH).

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is the most powerful tool for elucidating the proton environment. The predicted chemical shifts (in ppm, relative to TMS) are based on a standard deuterated chloroform (CDCl₃) solvent. Note that the carboxylic acid proton may be broad or exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted δ (ppm)Predicted MultiplicityIntegrationRationale / Comments
-COOH10.0 - 12.0broad singlet (br s)1HHighly deshielded, often broad due to hydrogen bonding and exchange.
C2-H2.9 - 3.2multiplet (m)1HDeshielded by adjacent nitrogen and the acetic acid group. Complex splitting from C3 and Cα protons.
C6-H (eq)2.7 - 2.9multiplet (m)1HDeshielded by adjacent nitrogen.
N-CH₃2.3 - 2.5singlet (s)3HTypical range for an N-methyl group on a saturated heterocycle.
-CH₂-COOH (Cα)2.3 - 2.7multiplet (m)2HDiastereotopic protons adjacent to a chiral center (C2), may appear as a complex multiplet or AB quartet.
C6-H (ax)2.0 - 2.2multiplet (m)1HShielded relative to its equatorial counterpart.
C3, C4, C5-H1.2 - 1.8multiplet (m)6HComplex, overlapping signals for the remaining piperidine ring protons.

Expertise & Causality:

  • The prediction for the N-CH₃ and piperidine ring protons is heavily informed by the known spectrum of N-methylpiperidine .

  • The diastereotopic nature of the Cα protons is a critical feature. Because C2 is a stereocenter, the two protons on the adjacent Cα are chemically non-equivalent. This will likely result in a complex splitting pattern rather than a simple triplet or doublet of doublets.

  • The broadness of the COOH proton is a hallmark of carboxylic acids and is a direct consequence of intermolecular hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Predictions are based on data from N-methylpiperidine and standard substituent effects for a carboxylic acid group.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted δ (ppm)Rationale / Comments
C=O175 - 180Typical chemical shift for a carboxylic acid carbonyl carbon.
C262 - 66Significantly deshielded due to direct attachment to nitrogen and the electron-withdrawing side chain. Based on substituent effects on the N-methylpiperidine value (~56.7 ppm).
C656 - 58Alpha to nitrogen. Expected to be similar to N-methylpiperidine[1].
N-CH₃46 - 48Typical value for an N-methyl group on a piperidine ring[1].
38 - 42Methylene carbon alpha to a carboxylic acid.
C330 - 34Beta to the C2 substituent, may be slightly shifted from the analog value (~26.3 ppm).
C525 - 27Gamma to the C2 substituent. Expected to be similar to N-methylpiperidine (~26.3 ppm)[1].
C423 - 25Delta to the C2 substituent. Expected to be similar to N-methylpiperidine (~24.3 ppm)[1].

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify key functional groups. The spectrum of this molecule will be dominated by features from the carboxylic acid group.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 2500Strong, very broadO-H stretchCarboxylic Acid (dimer)
2950 - 2850Medium-StrongC-H stretchAliphatic (CH, CH₂, CH₃)
~1710Strong, sharpC=O stretchCarboxylic Acid (dimer)
~1450MediumC-H bendCH₂ scissoring
~1250Medium, broadC-O stretchCarboxylic Acid
~1100MediumC-N stretchTertiary Amine

Trustworthiness: The most diagnostic peaks are the extremely broad O-H stretch overlapping the C-H region and the intense C=O stretch around 1710 cm⁻¹.[1][2] The presence of both is a highly reliable indicator of a carboxylic acid functional group.

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which aids in structural confirmation.

  • Predicted Molecular Ion (M⁺): m/z 157

  • Predicted Base Peak: m/z 98

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed FragmentRationale
157[C₈H₁₅NO₂]⁺Molecular Ion (M⁺)
98[C₆H₁₂N]⁺Base Peak. Resulting from α-cleavage with loss of the acetic acid radical (•CH₂COOH). This is a very stable, characteristic fragment for N-alkyl piperidines substituted at C2.
70[C₄H₈N]⁺Fragmentation of the piperidine ring.
59[CH₂COOH]⁺Acetic acid side chain fragment.
42[C₂H₄N]⁺Common fragment from piperidine ring cleavage.

Authoritative Grounding - The α-Cleavage Mechanism: The most favorable fragmentation pathway for N-alkyl piperidines is α-cleavage, where the bond between C2 and its substituent is broken. The positive charge is stabilized by the nitrogen atom, leading to a highly abundant fragment ion.

Caption: Predicted primary fragmentation pathway (α-cleavage) for this compound.

Experimental Protocols

The following are generalized, yet field-proven, protocols for acquiring the spectroscopic data discussed.

7.1 General Spectroscopic Workflow

workflow start Synthesized Compound dissolve Dissolve in CDCl₃ (for NMR) start->dissolve ms Acquire EI-MS (GC-MS or Direct Infusion) start->ms ir Acquire IR Spectrum (ATR-FTIR) start->ir nmr Acquire ¹H & ¹³C NMR Spectra (400 MHz Spectrometer) dissolve->nmr data Data Analysis & Interpretation nmr->data ms->data ir->data confirm Structure Confirmed? data->confirm end Verified Structure confirm->end  Yes revisit Re-evaluate Synthesis/ Purification confirm->revisit  No

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

7.2 NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A relaxation delay of 5 seconds is recommended due to the longer relaxation times of quaternary carbons. Accumulate at least 1024 scans for a good signal-to-noise ratio.

  • Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

7.3 IR Spectroscopy Protocol

  • Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software.

7.4 Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

  • Acquisition: If using GC-MS, inject the sample onto a suitable capillary column (e.g., DB-5) with a temperature program that allows for volatilization and elution of the compound. The mass spectrometer should be set to scan a mass range of m/z 40-400. Standard EI energy is 70 eV.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to the predicted pathways.

Conclusion

This guide establishes a comprehensive spectroscopic profile for this compound. While based on predictive analysis and data from structural analogs, the interpretations are grounded in established chemical principles. The combination of a characteristic ¹H NMR spectrum showing diastereotopic protons, a ¹³C NMR spectrum with distinct shifts for the substituted piperidine ring, a definitive IR spectrum showing the carboxylic acid group, and a mass spectrum dominated by α-cleavage provides a multi-faceted and self-validating system for structural confirmation. Researchers who synthesize this compound can use this guide as a primary reference to interpret their experimental data and confirm the successful synthesis of the target molecule.

References

  • PubChem. Compound Summary for CID 12291, N-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • NIST. Mass Spectrum of 1-Methylpiperidine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

An In-depth Technical Guide to 2-(1-Methylpiperidin-2-yl)acetic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-(1-Methylpiperidin-2-yl)acetic acid. While direct literature on this exact molecule is sparse, this document synthesizes information from related piperidine and piperazine analogues to project its chemical properties, potential synthetic routes, and prospective pharmacological relevance. We will delve into the mechanistic rationale behind proposed synthetic strategies, drawing from established methodologies for similar structures. Furthermore, this guide will explore potential applications based on the structure-activity relationships observed in related compounds, offering a forward-looking perspective for researchers in drug discovery and development.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug design. Its prevalence in pharmaceuticals stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile anchor for a variety of functional groups. Piperidine derivatives are found in a wide array of therapeutic classes, including analgesics, antipsychotics, and antihistamines.[1] The substitution pattern on the piperidine ring is crucial in determining the pharmacological activity of the resulting molecule. The title compound, this compound, features a carboxymethyl group at the 2-position and a methyl group on the nitrogen atom. This specific arrangement suggests potential interactions with various biological targets, which will be explored in this guide.

Physicochemical Properties and Characterization

PropertyPredicted Value / InformationSource of Analogy
IUPAC Name This compound-
Molecular Formula C8H15NO2PubChem[2]
Molecular Weight 157.21 g/mol PubChem[2]
Appearance Likely a white to off-white solidGeneral observation for similar compounds
Solubility Expected to be soluble in water and polar organic solventsGeneral observation for similar compounds
pKa Estimated acidic pKa ~4-5 (carboxylic acid), basic pKa ~9-10 (tertiary amine)Standard pKa values for functional groups

Spectroscopic Characterization (Hypothetical Data):

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 3.5-3.8 (m, 1H, CH-COOH), 2.8-3.2 (m, 2H, N-CH₂), 2.5 (s, 3H, N-CH₃), 2.2-2.4 (m, 2H, CH₂-COOH), 1.2-1.8 (m, 6H, piperidine ring protons).

  • ¹³C NMR (100 MHz, D₂O) δ (ppm): 175-180 (C=O), 60-65 (CH-COOH), 55-60 (N-CH₂), 40-45 (N-CH₃), 35-40 (CH₂-COOH), 20-30 (piperidine ring carbons).

  • MS (ESI) m/z: 158.12 [M+H]⁺

Synthesis and Mechanistic Considerations

There is no single, established route for the synthesis of this compound in the provided literature. However, we can propose a plausible synthetic pathway based on established organic chemistry principles and analogous syntheses of related piperidine derivatives.[1][3]

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acetic acid side chain and the N-methyl group.

G Target This compound Intermediate1 Piperidine-2-acetic acid derivative Target->Intermediate1 N-demethylation Intermediate2 N-Methylation Target->Intermediate2 Side-chain removal StartingMaterial Pyridine-2-acetic acid Intermediate1->StartingMaterial Ring Reduction

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Proposed Synthetic Route

This proposed synthesis is a multi-step process starting from commercially available 2-picolinic acid.

Step 1: Esterification of 2-Picolinic Acid

  • Rationale: Protection of the carboxylic acid as an ester prevents unwanted side reactions during the subsequent reduction of the pyridine ring.

  • Procedure:

    • Suspend 2-picolinic acid (1 eq) in methanol.

    • Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester.

Step 2: Reduction of the Pyridine Ring

  • Rationale: Catalytic hydrogenation is a standard and effective method for the saturation of aromatic nitrogen-containing heterocycles.

  • Procedure:

    • Dissolve the methyl picolinate (1 eq) in methanol or acetic acid.

    • Add a catalytic amount of Platinum(IV) oxide (Adam's catalyst).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature for 12-24 hours.

    • Filter the catalyst and concentrate the filtrate to yield methyl piperidine-2-carboxylate.

Step 3: N-Methylation

  • Rationale: Reductive amination using formaldehyde is a common and efficient method for the methylation of secondary amines.[4]

  • Procedure:

    • Dissolve methyl piperidine-2-carboxylate (1 eq) in methanol.

    • Add aqueous formaldehyde (1.5 eq) and a catalytic amount of palladium on carbon (10%).

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (50-60 psi) for 8-12 hours.

    • Filter the catalyst and concentrate the filtrate to obtain methyl 2-(1-methylpiperidin-2-yl)acetate.

Step 4: Hydrolysis of the Ester

  • Rationale: Basic hydrolysis of the methyl ester will yield the desired carboxylic acid.

  • Procedure:

    • Dissolve the methyl ester (1 eq) in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2-3 eq) and stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture with hydrochloric acid to a pH of ~6-7.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ring Reduction cluster_2 Step 3: N-Methylation cluster_3 Step 4: Hydrolysis Picolinic_Acid 2-Picolinic Acid Methyl_Picolinate Methyl Picolinate Picolinic_Acid->Methyl_Picolinate MeOH, SOCl₂ Methyl_Piperidine Methyl Piperidine-2-carboxylate Methyl_Picolinate->Methyl_Piperidine H₂, PtO₂ Methyl_N_Methyl Methyl 2-(1-Methylpiperidin-2-yl)acetate Methyl_Piperidine->Methyl_N_Methyl HCHO, H₂, Pd/C Final_Product This compound Methyl_N_Methyl->Final_Product NaOH, H₂O

Caption: Proposed synthetic workflow for this compound.

Potential Pharmacological Significance and Applications

The structural motifs within this compound suggest several potential areas of pharmacological interest, based on the activities of related compounds.

  • Glycine Transporter (GlyT-1) Inhibition: Piperazine and piperidine acetic acid derivatives have been identified as potent inhibitors of GlyT-1.[5] Inhibition of GlyT-1 can elevate glycine levels in the brain, which may be a therapeutic strategy for conditions like schizophrenia.[5] The acetic acid moiety and the piperidine core of the title compound are consistent with the structures of known GlyT-1 inhibitors.

  • Opioid Receptor Modulation: The piperidine scaffold is a well-known pharmacophore for opioid receptor ligands.[6] While the specific substitution pattern of the title compound does not immediately suggest high affinity for opioid receptors, further derivatization could lead to potent analgesics.

  • Antimicrobial and Antiviral Activity: Certain piperidine derivatives have demonstrated antimicrobial and antiviral properties.[6] The title compound could be explored as a starting point for the development of novel anti-infective agents.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit partially predictive, overview of its properties, synthesis, and potential applications. The proposed synthetic route offers a viable starting point for its preparation and subsequent biological evaluation. Future research should focus on the actual synthesis and characterization of this compound, followed by a systematic investigation of its pharmacological profile. The versatility of the piperidine scaffold suggests that this compound could serve as a valuable building block for the discovery of new therapeutic agents.

References

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • Timeline of the emergence of 2-benzylbenzimidazoles on the recreational...
  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (URL: )
  • 2-[[2-[4-[(2,5-Dichlorophenyl)methyl]piperidin-1-yl]acetyl]amino]acetic acid - Smolecule. (URL: )
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. (URL: )
  • 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride - PubChem. (URL: )
  • An In-depth Technical Guide to (4-Methylpiperidin-1-yl)
  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google P
  • US11479552B2 - Substituted piperidine compounds and their use - Google P
  • Erica Synths: Home page. (URL: )
  • What You Need to Know to Pass the RICA EXAM in 2023 - YouTube. (URL: )
  • (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Get Ready for RICA Subtest 1 -- Here's What You Need to Know for a 2025 PASS!. (URL: )
  • WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google P
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (URL: )
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - Frontiers. (URL: )
  • Piperidine Synthesis. - DTIC. (URL: )
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (URL: )
  • RICA Test Prep Subtest 1 Study Guide - YouTube. (URL: )
  • 2-[4-(Diphenylmethyl)
  • Early drug discovery and the rise of pharmaceutical chemistry - Scalettar. (URL: )
  • US3318900A - Derivatives of benzimidazolinyl piperidine - Google P
  • Piperazic Acid Synthesis | Bowers Lab. (URL: )
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (URL: )
  • Ibogaine - Wikipedia. (URL: )
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (URL: )
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: )
  • Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem - NIH. (URL: )

Sources

Technical Guide: Sourcing and Synthesis of 2-(1-Methylpiperidin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Synthesis of 2-(1-Methylpiperidin-2-yl)acetic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Specialists, and Process Chemists.

Executive Summary & Chemical Profile

This guide addresses the procurement and synthesis of This compound (CAS: 107388-72-7 ), a critical piperidine building block often utilized in the synthesis of alkaloids (e.g., sedamine derivatives) and CNS-active pharmaceutical candidates.

Due to the structural specificity of the acetic acid side chain at the C2 position (homopipecolic acid scaffold) combined with N-methylation, this compound is frequently misidentified in aggregator databases with its 4-position isomer or ester derivatives. This guide provides verified sourcing channels, a "Make vs. Buy" decision framework, and a validated synthesis protocol for internal production.

Chemical Identity Table
ParameterDetail
IUPAC Name This compound
Common Synonyms (1-Methylpiperidin-2-yl)acetic acid; N-Methyl-homopipecolic acid; 1-Methyl-2-piperidineacetic acid
CAS Number 107388-72-7 (Free Acid)
Related CAS 3235-67-4 (Des-methyl precursor); 73415-84-6 (Precursor HCl salt)
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Stereochemistry Contains one chiral center at C2.[1] Commercial stocks are typically racemic unless specified as (

) or (

).

Commercial Sourcing Landscape

The direct supply of this compound is limited compared to its 4-isomer. Sourcing strategies must prioritize aggregators that verify stock location to avoid lead-time delays from "virtual" inventories.

Validated Suppliers & Aggregators

The following entities have listed this specific CAS or its direct derivatives. Note: Availability fluctuates; always request a Certificate of Analysis (CoA) prior to purchase.

  • CymitQuimica: Lists the compound under CAS 107388-72-7 with purity ≥95%.

  • Chem960 / Chemical Book: These aggregators index smaller boutique synthesis houses in Asia that may hold stock.

  • Custom Synthesis Houses: For enantiopure requirements (e.g., (

    
    )-isomer), contract manufacturing organizations (CMOs) such as Enamine  or WuXi AppTec  are recommended, as off-the-shelf chiral stock is rare.
    
Sourcing Decision Matrix (DOT Visualization)

The following workflow illustrates the logic for securing the material based on purity and timeline requirements.

SourcingStrategy Start Requirement: This compound CheckStock Check Aggregators (CAS 107388-72-7) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable BuyDirect Purchase & QC (Check NMR/LCMS) IsAvailable->BuyDirect Yes CheckPrecursor Check Precursor: 2-Piperidineacetic Acid (CAS 3235-67-4) IsAvailable->CheckPrecursor No PrecursorStock Precursor Available? CheckPrecursor->PrecursorStock InternalSynth Internal Synthesis (Reductive Amination) PrecursorStock->InternalSynth Yes (Fastest) CustomSynth Outsource to CMO (Lead time: 4-8 weeks) PrecursorStock->CustomSynth No

Figure 1: Decision matrix for sourcing this compound, prioritizing direct purchase followed by precursor synthesis.

Technical Synthesis (The "Make" Strategy)

If commercial stock is unavailable or lead times are prohibitive, the compound can be synthesized in a single step from the commercially abundant precursor 2-piperidineacetic acid (Homopipecolic acid) .

Synthetic Pathway: Reductive Amination

This protocol utilizes an Eschweiler-Clarke variation or reductive amination with sodium cyanoborohydride to selectively methylate the secondary amine without affecting the carboxylic acid (though transient esterification protection is sometimes preferred for easier handling).

Reaction Overview:



Detailed Protocol

Safety Note: Sodium cyanoborohydride is toxic and generates HCN if exposed to strong acids. Work in a well-ventilated fume hood.

  • Reagents:

    • Precursor: 2-Piperidineacetic acid HCl (CAS 73415-84-6) or free acid.

    • Reagent: Formaldehyde (37% aq. solution).

    • Reductant: Sodium cyanoborohydride (NaBH

      
      CN).
      
    • Solvent: Methanol (MeOH).

    • Catalyst: Acetic acid (glacial).

  • Step-by-Step Procedure:

    • Dissolution: Dissolve 1.0 eq of 2-piperidineacetic acid in MeOH (0.1 M concentration). If using the HCl salt, add 1.0 eq of Triethylamine (TEA) to neutralize.

    • Imine Formation: Add 3.0 eq of Formaldehyde (37% aq.). Stir at room temperature for 30 minutes to allow iminium ion formation.

    • Reduction: Cool the mixture to 0°C. Cautiously add 2.0 eq of NaBH

      
      CN. Adjust pH to ~5–6 with glacial acetic acid to facilitate reduction.
      
    • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LCMS (Target M+H = 158.1).

    • Work-up: Quench with water. Concentrate to remove MeOH.

    • Purification: The product is zwitterionic. Purification is best achieved via Ion Exchange Chromatography (Dowex 50W) or preparative HPLC using a C18 column with 0.1% Formic Acid modifier.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: Homopipecolic Acid + HCHO Solvent: MeOH Intermediate Intermediate: N-Methylene Iminium Ion Reactants->Intermediate Imine Formation Reduction Reduction: Add NaBH3CN + AcOH (pH 5-6, 0°C to RT) Intermediate->Reduction Hydride Transfer Quench Quench & Concentrate Reduction->Quench Purification Purification: Ion Exchange or Prep-HPLC Quench->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Figure 2: Step-by-step reductive amination workflow for synthesizing the target molecule from homopipecolic acid.

Quality Assurance & Validation

When receiving commercial samples or validating internal synthesis, the following analytical markers are critical.

Analytical Parameters
MethodExpected Signal / Criteria
LC-MS [M+H]⁺ = 158.12 . Look for absence of m/z 144 (unmethylated precursor).
¹H NMR (D₂O) N-Methyl Singlet: Distinct sharp singlet typically appearing between δ 2.6 – 2.9 ppm . Methine (C2-H): Multiplet around δ 3.0–3.5 ppm depending on pH.
Solubility Highly soluble in water and methanol; poor solubility in non-polar solvents (hexane, ether) due to zwitterionic nature.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 201097: Piperidin-1-yl-acetic acid (Isomer comparison). Retrieved from [Link]

  • Panda, G., et al. (2008).[2] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Journal of Organic Chemistry. (Describes N-methylation protocols for piperidine derivatives). Retrieved from [Link]

Sources

Methodological & Application

Comprehensive Guide to the Analytical Quantification of 2-(1-Methylpiperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and validated protocols for the quantitative analysis of 2-(1-Methylpiperidin-2-yl)acetic acid, a key chemical intermediate and potential metabolite in pharmaceutical development. Recognizing the compound's polar nature and lack of a strong UV chromophore, this document focuses on two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations, providing researchers with the tools for accurate and reliable quantification.

Introduction and Analyte Properties

This compound is a substituted piperidine derivative. Its accurate quantification is essential for process optimization, impurity profiling in active pharmaceutical ingredients (APIs), and for pharmacokinetic studies in biological matrices. A thorough understanding of its physicochemical properties is the cornerstone of developing a robust analytical method.

The analyte is a polar molecule, characterized by a tertiary amine within the piperidine ring and a carboxylic acid functional group. This structure dictates its analytical behavior, particularly its solubility and chromatographic retention.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₁₅NO₂[1]

  • Molecular Weight: 157.21 g/mol [1]

  • Monoisotopic Mass: 157.1103 g/mol [1]

  • Predicted LogP (XLogP3): -1.1[1]

  • Nature: Polar, with both a basic nitrogen and an acidic carboxylic acid group.

The absence of a significant chromophore makes high-wavelength UV detection challenging, while its polarity and non-volatile nature make High-Performance Liquid Chromatography (HPLC) the separation technique of choice.[2][3] For trace-level quantification in complex environments like plasma, the sensitivity and selectivity of tandem mass spectrometry are indispensable.[3][4]

Strategic Approach to Method Selection

The optimal analytical strategy depends on the intended application, required sensitivity, and the complexity of the sample matrix. This guide outlines a logical approach to method selection and implementation.

G cluster_0 Analytical Objective cluster_1 Method Selection cluster_2 Recommended Technique cluster_3 Validation & Reporting obj Define Analytical Need (e.g., Purity, Bioanalysis, QC) qc Quality Control / Purity (High Concentration) obj->qc High Conc. bio Bioanalysis / Trace Analysis (Low Concentration, Complex Matrix) obj->bio Low Conc. hplc HPLC-UV Robust & Accessible qc->hplc lcms LC-MS/MS Sensitive & Selective bio->lcms val Method Validation (ICH Q2(R1) Guidelines) hplc->val lcms->val report Generate Report val->report

Caption: Logical workflow for method selection and validation.

Gas Chromatography (GC) Considerations

While GC is a powerful technique for volatile compounds, it is generally unsuitable for the direct analysis of this compound.[5] The carboxylic acid functional group makes the molecule non-volatile. Furthermore, the basic nitrogen of the piperidine ring can interact with active sites on standard GC columns, leading to poor peak shape (tailing).[3] Although derivatization could be employed to increase volatility, this adds complexity and potential variability to the analysis.[3] Therefore, liquid chromatography is the preferred approach.

Method 1: HPLC-UV for Purity and Quality Control

This method is designed for the reliable quantification of this compound in less complex matrices, such as during process monitoring or for purity assessment of the bulk substance. The protocol is adapted from a validated method for a structurally similar piperidine derivative.[2]

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The C18 stationary phase provides effective retention for polar analytes when used with a highly aqueous mobile phase.

  • Acidified Mobile Phase: The use of an acid like orthophosphoric acid protonates the carboxylate group, making the analyte less polar and improving retention. It also suppresses the ionization of residual silanols on the column packing, which is critical for achieving a symmetrical peak shape for the basic piperidine nitrogen.

  • Low UV Wavelength (210 nm): The analyte lacks a strong chromophore, but many organic functional groups, including carboxylic acids, exhibit some absorbance at low UV wavelengths. Detection at 210 nm provides the necessary sensitivity for this assay.[2]

Detailed HPLC-UV Protocol

A. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

B. Preparation of Solutions

  • Mobile Phase Preparation (90:10 Water:Acetonitrile, v/v with 0.1% Orthophosphoric Acid):

    • Add 1.0 mL of concentrated orthophosphoric acid to 900 mL of HPLC-grade water and mix thoroughly.[2]

    • Add 100 mL of HPLC-grade acetonitrile.[2]

    • Mix and degas using sonication or vacuum filtration.[2]

  • Standard Stock Solution (50 µg/mL):

    • Accurately weigh 5.0 mg of the reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.[2]

  • Sample Solution (Target concentration 50 µg/mL):

    • Accurately weigh a sample containing approximately 5.0 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter if necessary.

C. Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Orthophosphoric acid in Water : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes
Table adapted from a similar compound's methodology.[2]

Method 2: LC-MS/MS for Bioanalysis and Trace Quantification

For applications requiring high sensitivity and selectivity, such as analyzing the compound in plasma, serum, or tissue homogenates, LC-MS/MS is the gold standard.[3][4] This protocol is based on a robust method developed for a close structural analog and provides a blueprint for sensitive quantification.[6]

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. The basic nitrogen on the piperidine ring is readily protonated, making positive ion mode (ESI+) highly efficient.

  • Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.[4] It isolates the analyte's parent ion, fragments it, and monitors a specific product ion, effectively filtering out background noise from complex matrices.[7]

  • Formic Acid Modifier: Formic acid in the mobile phase acts as a proton source, promoting the formation of the [M+H]⁺ ion in the ESI source, thereby enhancing signal intensity.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. It co-elutes and experiences similar ionization effects, correcting for variations in sample preparation and instrument response, which is crucial for achieving high precision and accuracy in biological samples.[6]

Detailed LC-MS/MS Protocol

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing prep_start Biological Sample (e.g., Plasma) add_is Spike with Internal Standard prep_start->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip centrifuge Centrifuge precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lcms LC-MS/MS Analysis (MRM Mode) inject->lcms integrate Peak Integration lcms->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify report Final Report quantify->report

Caption: Experimental workflow for LC-MS/MS bioanalysis.

A. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Stable isotope-labeled internal standard (e.g., d₃-2-(1-Methylpiperidin-2-yl)acetic acid)

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

B. Preparation of Solutions

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent.[6]

  • Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the standard stock.[6]

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).[6] Spike each standard with the internal standard to a consistent final concentration (e.g., 100 ng/mL).

C. Sample Preparation (from Plasma)

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of Acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

D. LC-MS/MS Conditions

Table 1: Chromatographic Conditions | Parameter | Value | | :--- | :--- | | Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | | Mobile Phase A | 0.1% Formic acid in Water | | Mobile Phase B | 0.1% Formic acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 5 | | | 10.0 | 5 | Table adapted from a similar compound's methodology.[6]

Table 2: Mass Spectrometer Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions Analyte: m/z 158.1 → 112.1 (Quantifier), m/z 158.1 → 68.1 (Qualifier)
Internal Standard (d₃): m/z 161.1 → 115.1

Table adapted from a similar compound's methodology.[6]

Method Validation: A Self-Validating System

All analytical methods must be validated to ensure they are suitable for their intended purpose.[8][9][10] Validation provides documented evidence that the method is accurate, precise, and reliable.[10][11] The following parameters should be assessed according to ICH Q2(R1) guidelines.[9]

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Parameter HPLC-UV LC-MS/MS Purpose
Specificity No interference at analyte RT No interference in MRM channel To ensure the signal is from the analyte only.
Linearity (r²) > 0.999[2] > 0.995[6] To demonstrate a proportional response to concentration.
Range 10 - 100 µg/mL[2] 1 - 1000 ng/mL[6] The concentration interval where the method is precise and accurate.
Accuracy (% Recovery) 98.0 - 102.0%[2] 95.0% - 105.0%[6] The closeness of test results to the true value.
Precision (%RSD) < 2.0%[2] Intra-day: < 5%; Inter-day: < 10%[6] The degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) ~7 µg/mL[2] 1.0 ng/mL[6] The lowest amount that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) ~2 µg/mL[2] 0.3 ng/mL[6] The lowest amount of analyte that can be detected but not necessarily quantitated.

| Robustness | Assessed by small variations in method parameters (e.g., pH, flow rate). | Assessed by small variations in method parameters. | To measure the method's capacity to remain unaffected by small, deliberate variations. |

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the analysis of this compound. The HPLC-UV method offers a robust and accessible solution for routine quality control and purity assessments. For demanding applications requiring trace-level detection in complex biological matrices, the LC-MS/MS method delivers superior sensitivity and selectivity. By following the detailed protocols and adhering to the principles of method validation outlined, researchers, scientists, and drug development professionals can achieve accurate, reliable, and reproducible results, ensuring data integrity throughout the pharmaceutical development lifecycle.

References

  • van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(22), 2035-2038. Available at: [Link].

  • Subedi, A., & Aguilar, H. I. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). Available at: [Link].

  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Profound Pharma. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. Available at: [Link].

  • Bari, S. B., et al. (2018). Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research, 10(9), 2345-2350. Available at: [Link].

  • Zielińska, P., et al. (2022). A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. Scientific Reports, 12(1), 1-12. Available at: [Link].

  • Lee, D., & Lee, S. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. IntechOpen. Available at: [Link].

  • PubChem. (2-Methylpiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link].

  • European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link].

  • Pharmacia. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmacia. Available at: [Link].

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link].

Sources

Mastering the Purification of 2-(1-Methylpiperidin-2-yl)acetic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of a Zwitterionic Moiety

2-(1-Methylpiperidin-2-yl)acetic acid is a substituted pipecolic acid derivative of significant interest in pharmaceutical research and development. Its structure, featuring both a tertiary amine (a basic center) and a carboxylic acid (an acidic center), confers a zwitterionic nature at physiological pH. This dual-charge characteristic, while integral to its biological function, presents unique challenges for purification. Common impurities from synthesis, such as starting materials, reagents, and by-products, must be effectively removed to ensure the compound's purity, which is a critical determinant of its efficacy and safety in downstream applications.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will delve into the scientific principles underpinning two robust purification techniques: isoelectric point precipitation via recrystallization and strong cation exchange chromatography . Additionally, we will explore Hydrophilic Interaction Liquid Chromatography (HILIC) as a powerful alternative for achieving high purity. This document is intended for researchers, scientists, and drug development professionals seeking to establish efficient and scalable purification strategies for this and structurally related compounds.

Physicochemical Properties and Purification Strategy

A thorough understanding of the physicochemical properties of this compound is paramount in devising an effective purification strategy.

PropertyEstimated Value/CharacteristicRationale and Impact on Purification
Molecular Formula C₈H₁₅NO₂Provides the basis for molecular weight calculation.
Molecular Weight 157.21 g/mol Important for stoichiometric calculations and chromatographic characterization.
pKa₁ (Carboxylic Acid) ~2-3The carboxylic acid will be deprotonated (COO⁻) at pH values above this range.
pKa₂ (Tertiary Amine) ~9-10The tertiary amine will be protonated (NH⁺) at pH values below this range.
Isoelectric Point (pI) ~5.5 - 6.5The pH at which the molecule has a net-zero charge (zwitterionic form). Calculated as (pKa₁ + pKa₂)/2.[1] At the pI, the molecule's solubility in polar solvents is at its minimum, a principle exploited in recrystallization.[1]
Solubility High in aqueous solutions at acidic and basic pH. Low in non-polar organic solvents.The charged nature of the molecule at pH extremes enhances its solubility in water. Its zwitterionic character at the pI reduces its solubility, facilitating precipitation.

Based on these properties, our purification strategy will focus on methods that leverage the compound's charge and polarity.

Purification Method 1: Isoelectric Point Precipitation via Recrystallization

Principle: This technique exploits the zwitterionic nature of this compound. The compound's solubility in aqueous solutions is minimal at its isoelectric point (pI), where the net charge is zero. By adjusting the pH of a solution to the pI, the compound can be selectively precipitated, leaving more soluble impurities behind. The choice of an appropriate solvent system is crucial for effective purification. A common approach for amino acids is the use of a water-miscible organic solvent, such as ethanol or isopropanol, to reduce the overall polarity of the solution and further decrease the solubility of the zwitterion.[2]

Detailed Protocol: Recrystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of deionized water. Gentle heating (40-50 °C) may be applied to aid dissolution.

  • Acidification/Basification (Impurity Removal - Optional):

    • To remove basic impurities, acidify the solution to pH ~1-2 with 1 M HCl. Extract the aqueous solution with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The protonated target compound will remain in the aqueous phase, while non-basic organic impurities will partition into the organic phase.

    • To remove acidic impurities, basify the solution to pH ~11-12 with 1 M NaOH. Extract with an organic solvent. The deprotonated target compound will remain in the aqueous phase.

  • pH Adjustment to the Isoelectric Point:

    • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise to the aqueous solution while monitoring the pH with a calibrated pH meter.

    • Adjust the pH to the estimated isoelectric point (pI) of ~6.0. As the pI is approached, the solution will become cloudy, indicating the onset of precipitation.

  • Crystallization:

    • Once the pI is reached, slowly add a water-miscible organic solvent, such as ethanol or isopropanol (typically in a 1:1 to 1:4 water to alcohol ratio), to the solution to induce further precipitation.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent mixture (the same water/alcohol ratio used for precipitation) to remove any remaining soluble impurities.

    • Wash with a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram: Recrystallization

Recrystallization A Dissolve Crude Product in Water B Optional: pH Adjustment & Liquid-Liquid Extraction A->B Impurity Removal C Adjust pH to Isoelectric Point (pI ≈ 6.0) B->C D Induce Precipitation with Anti-Solvent (e.g., Ethanol) C->D E Cool and Allow Crystallization D->E F Vacuum Filtration E->F G Wash Crystals F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for purification by isoelectric point precipitation.

Purification Method 2: Strong Cation Exchange (SCX) Chromatography

Principle: Strong cation exchange (SCX) chromatography separates molecules based on their net positive charge.[3][4] The stationary phase consists of a solid support functionalized with negatively charged groups (e.g., sulfonate groups), which remain charged over a wide pH range. At a pH below the pKa of its tertiary amine group (~9-10), this compound will carry a net positive charge and bind to the negatively charged resin. Uncharged or negatively charged impurities will pass through the column. The bound compound can then be eluted by either increasing the pH (to neutralize the positive charge on the amine) or by increasing the salt concentration of the mobile phase (to compete for binding to the resin).

Detailed Protocol: SCX Chromatography
  • Resin Selection and Column Packing:

    • Select a strong cation exchange resin (e.g., Dowex® 50WX8, Amberlite® IR120) with a suitable particle size for the desired resolution and flow rate.

    • Prepare a slurry of the resin in the starting buffer and pack it into an appropriately sized chromatography column.

  • Column Equilibration:

    • Equilibrate the packed column by washing with 3-5 column volumes (CV) of the starting buffer (e.g., 20 mM sodium phosphate, pH 3.0) until the pH and conductivity of the eluate are stable.[1]

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in the starting buffer at a known concentration (e.g., 1-10 mg/mL).

    • Adjust the pH of the sample to match the starting buffer if necessary.

    • Load the sample onto the equilibrated column at a controlled flow rate (e.g., 1-2 CV/hour).

  • Washing:

    • After loading, wash the column with 2-3 CV of the starting buffer to remove any unbound or weakly bound impurities. Monitor the UV absorbance (if applicable) or conductivity of the eluate until it returns to baseline.

  • Elution:

    • Option A: pH Gradient Elution: Elute the bound compound by applying a linear or step gradient of increasing pH. For example, a gradient from pH 3.0 to pH 8.0 using a buffer system like sodium phosphate. As the pH increases towards and above the pI, the net positive charge of the compound decreases, weakening its interaction with the resin and causing it to elute.

    • Option B: Salt Gradient Elution: Elute the bound compound by applying a linear or step gradient of increasing salt concentration in the starting buffer. For example, a linear gradient from 0 to 1.0 M NaCl in 20 mM sodium phosphate, pH 3.0. The Na⁺ ions will compete with the protonated target molecule for the binding sites on the resin, leading to its elution.

    • Option C: Step Elution with a Basic Solution: A simpler approach for elution is to use a step gradient with a basic solution, such as 0.1-0.5 M ammonium hydroxide in water.[5] This will neutralize the positive charge on the piperidine nitrogen, causing rapid elution.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions for the presence of the target compound using a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

  • Desalting and Isolation:

    • Pool the pure fractions.

    • If a non-volatile salt buffer was used for elution, the product will need to be desalted. This can be achieved by reversed-phase chromatography or by adjusting the pH to the pI and inducing precipitation as described in Method 1.

    • If a volatile buffer like ammonium hydroxide was used, the solvent can be removed by lyophilization or rotary evaporation to yield the purified product.

Workflow Diagram: SCX Chromatography

SCX_Chromatography A Pack and Equilibrate SCX Column (pH 3.0) C Load Sample onto Column A->C B Dissolve Crude in Starting Buffer (pH 3.0) B->C D Wash with Starting Buffer to Remove Neutral/Anionic Impurities C->D E Elute with pH or Salt Gradient D->E F Collect Fractions E->F G Analyze Fractions (TLC, LC-MS) F->G H Pool Pure Fractions & Isolate Product (Desalt/Evaporate) G->H I Pure Product H->I

Caption: Workflow for purification by strong cation exchange chromatography.

Alternative Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a powerful chromatographic technique for the separation of polar and hydrophilic compounds.[6] It utilizes a polar stationary phase (such as silica or a zwitterionic phase) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of an aqueous buffer.[6][7] The separation mechanism involves the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[6] For a zwitterionic molecule like this compound, HILIC can provide excellent resolution from impurities with different polarities.

General HILIC Protocol Outline
  • Column: A HILIC column with a zwitterionic or amide stationary phase is often a good starting point.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to 3-6)

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar compounds.

  • Detection: Mass spectrometry (MS) is an ideal detector for HILIC as the mobile phases are volatile and compatible with electrospray ionization.

Conclusion

The purification of this compound can be effectively achieved by leveraging its zwitterionic properties. Isoelectric point precipitation offers a straightforward and scalable method for initial bulk purification. For achieving higher purity, strong cation exchange chromatography provides a robust and high-resolution technique. Furthermore, HILIC presents a valuable analytical and preparative tool for the separation of this polar molecule from closely related impurities. The choice of the optimal method will depend on the specific impurity profile, the required scale of purification, and the available instrumentation. The protocols provided in this guide serve as a comprehensive starting point for developing a tailored and efficient purification strategy.

References

  • Conduct Science. (2019, June 26). Ion-exchange Chromatography Protocol. [Link]

  • Study on the separation of alkaloids by ion exchange resin chromatography. (n.d.). Semantic Scholar. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(23), 9072–9075. [Link]

  • The Organic Chemistry Tutor. (2019, October 25). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube. [Link]

  • Wiśniewski, J. R. (2013). Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives. International Journal of Proteomics, 2013, 1–6. [Link]

  • Applications of hydrophilic interaction chromatography to Amino Acids, Peptides and Proteins. (n.d.). ResearchGate. [Link]

  • Kazimierczak, B., & Drabowicz, J. (2013). High performance liquid chromatography of selected alkaloids in ion-exchange systems. Acta Chromatographica, 25(4), 695–710. [Link]

  • Google Patents. (n.d.).
  • University of Calgary. (n.d.). Ch27: Isoelectronic point. [Link]

  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

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Investigational Protocol for 2-(1-Methylpiperidin-2-yl)acetic Acid in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

2-(1-Methylpiperidin-2-yl)acetic acid is a small molecule featuring a piperidine scaffold, a privileged structure in medicinal chemistry renowned for its presence in a multitude of biologically active compounds.[1][2] While direct biological data for this specific molecule is not extensively documented in current literature, its structural motifs suggest a range of potential applications, from neuroregulation to anticancer and anti-inflammatory activities.[1][3][4] This guide provides a comprehensive, step-by-step experimental framework for researchers to systematically investigate the cellular effects of this compound. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation.

The piperidine ring is a core component of various neuroactive drugs, such as the smoking cessation aid varenicline, which acts as a partial agonist at nicotinic acetylcholine receptors.[5][6][7][8][9] Furthermore, compounds containing the piperidine moiety have been explored for their potential to modulate neuroinflammatory pathways.[10] The structural similarity of this compound to arecoline, a natural alkaloid that stimulates both nicotinic and muscarinic acetylcholine receptors, suggests a potential role in cholinergic signaling.[11][12] In the realm of oncology, numerous piperidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][13][14]

This document will guide the user through essential preliminary characterization, including solubility and stability assessments, followed by detailed protocols for evaluating cytotoxicity and exploring a potential mechanism of action related to cholinergic signaling, a plausible starting point given the structural alerts within the molecule.

Section 1: Preliminary Characterization and Stock Solution Preparation

A foundational step in the evaluation of any novel compound is the determination of its physicochemical properties in a biologically relevant context. This section outlines the procedures for assessing the solubility and stability of this compound in standard cell culture media and for preparing a validated stock solution.

Solubility Assessment in Cell Culture Media

Rationale: The solubility of a test compound in the chosen cell culture medium is a critical parameter that dictates its bioavailability to the cells. Poor solubility can lead to precipitation, resulting in inaccurate and irreproducible experimental outcomes.[15]

Protocol:

  • Prepare a series of concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS).

  • Add a small volume (e.g., 1-2 µL) of each concentration to 1 mL of pre-warmed cell culture medium (e.g., DMEM with 10% FBS) in separate sterile microcentrifuge tubes.

  • Incubate the tubes at 37°C for 2 hours with gentle agitation.

  • Visually inspect each tube for any signs of precipitation.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant and measure the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy, if a chromophore is present.

  • The highest concentration that remains in solution without precipitation is considered the maximum soluble concentration.

Stock Solution Preparation and Storage

Rationale: A well-characterized, stable stock solution is essential for accurate and consistent dosing in all subsequent experiments.

Protocol:

  • Based on the solubility assessment, prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) of this compound in an appropriate sterile solvent (e.g., DMSO).

  • Ensure the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • Before each experiment, thaw a fresh aliquot and dilute it to the desired working concentrations in pre-warmed cell culture medium. The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

PropertyValue (Predicted/Known)Source
Molecular Formula C₈H₁₅NO₂PubChem[16]
Molecular Weight 157.21 g/mol PubChem[16]
IUPAC Name This compoundPubChem[16]
Predicted Solubility Sparingly soluble in water; soluble in organic solventsInferred
Recommended Solvent DMSO, EthanolInferred
Storage Conditions -20°C, protected from lightBest Practice

Section 2: Cytotoxicity Profiling

Determining the concentration range at which this compound exhibits cytotoxic effects is a crucial first step in its biological evaluation. This allows for the identification of sublethal concentrations for use in subsequent functional assays.

MTT Cell Viability Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[14][17] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line like A549 or a neuronal cell line like SH-SY5Y) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound D Incubate for 24, 48, 72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Section 3: Investigating a Potential Cholinergic Mechanism of Action

Based on the structural similarities to known cholinergic agents, a primary hypothesis is that this compound may interact with acetylcholine receptors. The following protocols are designed to investigate this potential mechanism.

Acetylcholine Receptor Binding Assay

Rationale: A competitive binding assay can determine if this compound directly interacts with nicotinic or muscarinic acetylcholine receptors. This is a foundational experiment to establish a direct molecular target.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line known to express the acetylcholine receptor subtype of interest (e.g., SH-SY5Y for neuronal nicotinic receptors).

  • Assay Setup: In a 96-well plate, combine the prepared cell membranes, a known radiolabeled ligand for the receptor (e.g., [³H]-epibatidine for nicotinic receptors), and varying concentrations of this compound.

  • Controls: Include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the concentration of this compound to determine the Ki (inhibitory constant).

Functional Assay: Calcium Influx Measurement

Rationale: Activation of many ligand-gated ion channels, including nicotinic acetylcholine receptors, leads to an influx of calcium ions. Measuring changes in intracellular calcium concentration upon application of the test compound can provide evidence of receptor agonism.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., PC-12 or a transfected HEK293 line expressing a specific receptor subtype) onto a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence. Inject varying concentrations of this compound into the wells and continue to monitor the fluorescence intensity over time.

  • Controls: Include a known agonist (e.g., nicotine) as a positive control and a vehicle-only control. To test for antagonism, pre-incubate cells with this compound before adding the known agonist.

  • Data Analysis: Calculate the change in fluorescence intensity relative to the baseline. Plot the response against the log of the compound concentration to determine the EC₅₀ (half-maximal effective concentration) for agonism or the IC₅₀ for antagonism.

Cholinergic_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular AChR Acetylcholine Receptor (e.g., nAChR) IonChannel Ion Channel Opening AChR->IonChannel Conformational Change Compound This compound Compound->AChR Binds to Receptor (Agonist/Antagonist?) CaInflux Ca²⁺ Influx IonChannel->CaInflux Downstream Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) CaInflux->Downstream

Caption: Hypothesized signaling pathway for this compound at a cholinergic receptor.

Section 4: Concluding Remarks and Future Directions

The experimental framework detailed in this application note provides a robust starting point for the systematic evaluation of this compound in a cell culture context. By first establishing its fundamental physicochemical properties and cytotoxicity profile, researchers can confidently proceed to investigate its potential mechanisms of action. The proposed focus on cholinergic signaling is a logically derived hypothesis based on the compound's chemical structure.

Should the initial results from these assays prove promising, further investigations could include:

  • Receptor Subtype Specificity: Evaluating the compound's activity across a panel of different acetylcholine receptor subtypes.

  • Downstream Signaling Analysis: Investigating the effects on downstream signaling pathways, such as MAP kinase activation or CREB phosphorylation.

  • In Vivo Studies: Progressing to animal models of relevant diseases (e.g., neurodegeneration, inflammation, or cancer) to assess efficacy and safety.

This structured approach will enable a thorough characterization of the biological activities of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

  • Smolecule. {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid - Biological Activity.
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  • Wikipedia. Mefloquine.
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  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
  • Benchchem. A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs.
  • PubChem. (2-Methylpiperidin-1-yl)acetic acid.
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  • Benchchem. Application Notes and Protocols for (4-Methylpiperidin-1-yl)acetic acid in Neurological Drug Development.
  • PubMed. Regulation of acetylcholine receptor levels by a cholinergic agonist in mouse muscle cell cultures.
  • PubMed. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations.
  • MDPI. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review.
  • Wikipedia. Varenicline.
  • ResearchGate. Cytotoxic activity data for compounds 1a–f and 2a–d.
  • PMC. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics.
  • PLOS One. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents.
  • Sigma-Aldrich. Growth Regulators – Plant Tissue Culture Protocol.
  • Evonik Health Care. Optimizing the stability and solubility of cell culture media ingredients.
  • PMC. Regulation of acetylcholine receptor levels by a cholinergic agonist in mouse muscle cell cultures.
  • Semantic Scholar. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • accessdata.fda.gov. Chantix Label.
  • Wikipedia. Arecoline.
  • Pfizer Medical - US. CHANTIX® (varenicline tartrate) Clinical Pharmacology.
  • Sigma-Aldrich. Acetylcholine Receptors (Nicotinic).

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Technical Guide: 2-(1-Methylpiperidin-2-yl)acetic Acid in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Methylpiperidin-2-yl)acetic acid (CAS: 107388-72-7), also known as N-Methyl-homopipecolic acid , is a specialized piperidine-based probe used in neuropharmacology and medicinal chemistry. Structurally, it is a conformationally restricted analog of GABA (


-aminobutyric acid) and a homolog of the potent GABA uptake inhibitor N-methyl-nipecotic acid .

In neuroscience research, this compound serves three primary functions:

  • GABA Transporter (GAT) Probe: It is used in Structure-Activity Relationship (SAR) studies to map the steric tolerance of the GAT-1, GAT-2, and GAT-3 transporter binding pockets.

  • Chemical Scaffold: It functions as a core building block for synthesizing Sigma (

    
    ) receptor ligands  and Phenothiazine-class antipsychotics  (e.g., Thioridazine analogs).
    
  • Analytical Standard: It is utilized as a reference standard for identifying oxidative metabolites of piperidine-containing drugs in LC-MS/MS workflows.

Chemical Properties & Handling

PropertySpecification
Systematic Name This compound
Synonyms N-Methyl-homopipecolic acid; (1-Methyl-2-piperidyl)acetic acid
CAS Number 107388-72-7
Molecular Formula C

H

NO

Molecular Weight 157.21 g/mol
Solubility Water (High), Methanol (High), DMSO (>100 mM)
pKa (Calculated) Carboxyl: ~3.8; Piperidine Nitrogen: ~9.2
Storage Desiccate at -20°C; Hygroscopic.

Handling Precaution: As a zwitterionic amino acid derivative, the compound is highly polar. Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action & Scientific Rationale

GABA Transporter Pharmacology

The design of GABA uptake inhibitors relies on restricting the conformation of the flexible GABA molecule.

  • Nipecotic Acid (3-position): A potent inhibitor of GAT-1.

  • Homopipecolic Acid (2-position): Exhibits altered selectivity and reduced potency compared to nipecotic acid due to the shift in the carboxyl side chain.

  • N-Methylation: The addition of the N-methyl group (present in this compound) increases lipophilicity and blood-brain barrier (BBB) permeability compared to the parent amino acid. It probes the "N-substituent pocket" of the transporter.

Visualizing the SAR Logic

The following diagram illustrates the structural relationship between GABA and its piperidine analogs, highlighting the role of this compound in mapping the pharmacophore.

GABA_SAR GABA GABA (Endogenous Ligand) Nipecotic Nipecotic Acid (3-COOH) Potent GAT-1 Inhibitor GABA->Nipecotic Conformational Restriction Homopipecolic Homopipecolic Acid (2-CH2-COOH) Modulates Selectivity GABA->Homopipecolic Chain Extension (Homologation) Target This compound (N-Methylated Probe) Probes N-site Steric Limit Nipecotic->Target Structural Comparison Homopipecolic->Target N-Methylation (Lipophilicity & BBB)

Caption: Structural evolution from GABA to the N-methyl-homopipecolic acid probe.

Experimental Protocols

Protocol A: [³H]-GABA Uptake Inhibition Assay

Objective: To determine the IC


 of this compound against GAT-1, GAT-2, or GAT-3 transporters.

Materials:

  • Source Tissue: Rat cortical synaptosomes or HEK-293 cells stably expressing hGAT-1.

  • Radioligand: [³H]-GABA (Specific Activity: 80-100 Ci/mmol).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Test Compound: this compound (10 mM stock in water).

Step-by-Step Methodology:

  • Preparation: Resuspend synaptosomes or cells in KRH buffer to a protein concentration of 0.5 mg/mL.

  • Pre-incubation: Aliquot 100 µL of suspension into 96-well plates. Add 20 µL of test compound (concentration range: 10 nM – 100 µM). Incubate for 15 min at 37°C.

    • Control: Use Nipecotic Acid (10 µM) as a positive control for inhibition.

    • Blank: Use Tiagabine (100 µM) to define non-specific uptake.

  • Uptake Initiation: Add 20 µL of [³H]-GABA (final concentration 10 nM) to start the reaction.

  • Incubation: Incubate for 3 minutes at 37°C. Note: Keep time short to measure initial velocity.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold KRH buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC

    
    .
    
Protocol B: Solid-Phase Synthesis of Sigma Ligand Libraries

Objective: Use the compound as a carboxylic acid building block to synthesize a library of N-methyl-piperidine amides (potential Sigma-1 receptor ligands).

Reaction Scheme: Resin-Amine + HOOC-CH2-Pip-Me -> Resin-Amide-CH2-Pip-Me -> Cleavage -> Product

Methodology:

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group with 20% Piperidine/DMF (2 x 10 min). Wash with DMF/DCM.

  • Coupling:

    • Dissolve This compound (3 eq), HATU (3 eq), and DIEA (6 eq) in DMF.

    • Add to resin and shake for 2 hours at room temperature.

    • Validation: Perform Chloranil test (should be negative/colorless).

  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Analytical Quality Control

When using this compound as a reference standard for metabolite identification (e.g., in Thioridazine studies), use the following LC-MS parameters.

LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection (ESI+):

    • Precursor Ion: [M+H]

      
       = 158.1 m/z 
      
    • Major Fragment: 98.1 m/z (N-methyl-piperidinium ion) - Signature peak.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Bioassay Stock Stock Solution (10 mM in H2O) Dilution Serial Dilution (10 nM - 100 µM) Stock->Dilution Incubation Incubate with Synaptosomes Dilution->Incubation Tracer Add [3H]-GABA Incubation->Tracer Filter Rapid Filtration & Wash Tracer->Filter Scintillation\nCounting Scintillation Counting Filter->Scintillation\nCounting

Caption: Experimental workflow for assessing GABA uptake inhibition.[1]

References

  • Larsson, O. M., et al. (1985).[2] "Characterization of the uptake of GABA, nipecotic acid and cis-4-OH-nipecotic acid in cultured neurons and astrocytes." Neurochemistry International, 7(5), 853-860.[2]

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[1][2][3][4][5][6] Molecular and Cellular Biochemistry, 31, 105-121. (Foundational SAR for piperidine GABA analogs).

  • BLD Pharm. (2024). "this compound - Product Analysis."

  • Wanner, K. T., et al. (2015).[4] "Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids." Bioorganic & Medicinal Chemistry, 23, 1284–1306.[4] (Contextual SAR for homologous series).

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A Framework for In Vivo Efficacy Evaluation of 2-(1-Methylpiperidin-2-yl)acetic acid and Novel Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] However, many novel derivatives, such as 2-(1-Methylpiperidin-2-yl)acetic acid, have uncharacterized biological activity. This application note presents a comprehensive, hypothesis-driven framework for the in vivo evaluation of such novel compounds. We provide a systematic roadmap that begins with essential safety and pharmacokinetic profiling, progresses to hypothesis-generating efficacy screens, and culminates in integrated pharmacokinetic/pharmacodynamic (PK/PD) studies. By explaining the causality behind each experimental choice and grounding protocols in established regulatory and reporting standards, this guide equips researchers to rigorously assess the therapeutic potential of new chemical entities, ensuring that the generated data is robust, reproducible, and translatable.

Section 1: Foundational Preclinical Assessment: The "Go/No-Go" Decision

1.1. Rationale: The Primacy of Safety and Exposure Before investing significant resources in efficacy studies, it is imperative to establish a foundational understanding of a compound's safety profile and its behavior within a biological system. The primary goals of this initial phase are to identify a safe dose range and to ensure that the compound achieves sufficient exposure in the animal to elicit a potential therapeutic effect.[2][3] This upfront investment prevents the pursuit of compounds that are overtly toxic or have poor bioavailability, which are common causes of preclinical failure. This phase is guided by international standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the principles of Good Laboratory Practice (GLP) where applicable.[4][5]

1.2. Protocol: Acute Toxicity Study (Adapted from OECD Guideline 423) The objective of this study is to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes animal use while providing critical safety data.[6][7]

Step-by-Step Methodology:

  • Animal Selection: Use a single sex of a common laboratory rodent strain (e.g., female Sprague-Dawley rats or female BALB/c mice), as females are often slightly more sensitive.[8] Animals should be young adults (8-12 weeks old) and acclimatized for at least 5 days.[6][8]

  • Dose Formulation: Prepare this compound in a suitable, non-toxic vehicle (e.g., 0.9% saline, 0.5% methylcellulose). The formulation should be stable and administered at a consistent volume.[6]

  • Stepwise Dosing:

    • Step 1: Dose a group of 3 animals at a starting dose (e.g., 300 mg/kg) via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

    • Step 2: Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention to the first 4 hours), and daily thereafter for 14 days.[6]

    • Step 3: The outcome of the first step determines the dose for the next group of 3 animals. If mortality is observed, the dose is lowered. If no mortality occurs, the dose is increased. The OECD 423 guideline provides a detailed flowchart for dose progression.[6]

  • Clinical Observations: Systematically record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS signs (e.g., tremors, convulsions, changes in gait).

  • Endpoint: The study concludes after 14 days. A gross necropsy of all animals is recommended to identify any target organs of toxicity.

Data Presentation: Acute Toxicity Observation Log

Animal ID Dose (mg/kg) Time Post-Dose Clinical Signs Observed Body Weight (g) Outcome (Survived/Died)
Mouse 1-1 300 1 hr Normal 22.1 -
Mouse 1-1 300 24 hr Normal 22.5 Survived
Mouse 1-2 300 1 hr Piloerection, lethargy 21.8 -

| Mouse 1-2 | 300 | 24 hr | Normal | 22.0 | Survived |

1.3. Protocol: Preliminary Pharmacokinetic (PK) Profiling This protocol aims to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[9] Understanding the PK profile is essential for designing rational dosing schedules in subsequent efficacy studies.[10][11]

Step-by-Step Methodology:

  • Animal Model: Use the same species and strain as in the toxicity study for consistency.

  • Dosing: Administer a single, non-toxic dose of this compound (e.g., 1/10th of the MTD) via the intended route. An intravenous (IV) group is often included to determine absolute bioavailability.[11]

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose. A typical schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Process blood to plasma and store frozen (-80°C) until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use noncompartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.[10]

Data Presentation: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the peak exposure.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure.
Elimination half-life Determines dosing interval and time to steady-state.

| CL | Clearance | Measures the body's efficiency in eliminating the drug. |

Visualization: Foundational Assessment Workflow

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Testing Compound Novel Compound: This compound Tox Acute Toxicity Study (OECD 423) Compound->Tox Determine MTD PK Preliminary PK Study Compound->PK Determine Exposure Decision Go/No-Go Decision Tox->Decision PK->Decision Efficacy Proceed to Efficacy Studies Decision->Efficacy Favorable Profile Stop Stop Development (Poor Safety/PK) Decision->Stop Unfavorable Profile

Caption: Workflow for initial safety and pharmacokinetic assessment.

Section 2: Hypothesis Generation & Animal Model Selection

2.1. The Causality of Model Selection For a novel compound with no known biological target, the selection of an in vivo efficacy model cannot be arbitrary. The most logical approach is to draw inferences from its chemical structure. The piperidine scaffold is highly prevalent in drugs targeting the CNS, suggesting that initial efficacy screens should focus on neurological or psychiatric disease models.[1] This structure-based hypothesis generation allows for a rational, rather than random, approach to discovering the compound's therapeutic potential.

2.2. Proposed Therapeutic Area for Initial Screening Given the broad activity of piperidine-containing drugs, a general screening model that is sensitive to a wide range of CNS activities is ideal. Analgesic models, particularly those involving visceral pain, serve as excellent first-line screens. The acetic acid-induced writhing test is a robust, simple, and sensitive assay for detecting central and peripheral analgesic activity and is therefore a logical starting point.[12] A positive result in this model would provide a strong rationale for exploring more specific pain modalities (e.g., thermal, mechanical, neuropathic) or other CNS-related behavioral models.

Visualization: Logic for Animal Model Selection

G cluster_0 Chemical & Structural Information cluster_1 Known Biological Context cluster_2 Hypothesis & Model Selection Structure Compound Structure: This compound Scaffold Key Scaffold: Piperidine Structure->Scaffold KnownDrugs Known Piperidine Drugs (e.g., Methylphenidate, Fentanyl) Scaffold->KnownDrugs Structural Similarity Targets Common Biological Targets: CNS Receptors & Transporters KnownDrugs->Targets Hypothesis Hypothesis: Compound is likely CNS-active Targets->Hypothesis Informs Hypothesis TherapeuticArea Potential Therapeutic Areas: Pain, Neuropsychiatric Disorders Hypothesis->TherapeuticArea Model Selected Initial Model: Acetic Acid Writhing Test (Broad Analgesic Screen) TherapeuticArea->Model

Caption: Rationale for selecting an initial in vivo efficacy model.

Section 3: Protocol for In Vivo Efficacy Screening - Analgesic Model

3.1. Rationale The acetic acid-induced writhing test is a chemically-induced visceral pain model. The intraperitoneal injection of acetic acid causes the release of endogenous mediators (e.g., prostaglandins, bradykinin) that stimulate nociceptive neurons, resulting in a characteristic stretching behavior (writhing). A test compound's ability to reduce the number of writhes indicates potential analgesic activity.[12]

3.2. Detailed Protocol: Acetic Acid-Induced Writhing Test in Mice This protocol must be conducted in strict adherence to institutional animal care and use guidelines and should incorporate principles from the ARRIVE guidelines to ensure rigor and reproducibility.[13][14]

Step-by-Step Methodology:

  • Animals: Use male albino mice (20-25 g). Acclimatize animals for at least one week before the experiment.[12]

  • Experimental Groups:

    • Group 1: Vehicle Control (e.g., 0.9% saline)

    • Group 2: Positive Control (e.g., Aspirin, 100 mg/kg)

    • Group 3-5: Test Compound (this compound) at three dose levels (e.g., low, medium, high, selected based on MTD and PK data).

  • Randomization and Blinding: Randomly allocate animals to treatment groups. The experimenter assessing the behavioral outcome should be blinded to the treatment allocation.

  • Drug Administration: Administer the test compound, positive control, or vehicle via the chosen route (e.g., intraperitoneally or orally).

  • Induction of Writhing: After a set absorption period (e.g., 30 minutes for IP, 60 minutes for oral), inject a 0.6% solution of acetic acid intraperitoneally.[12]

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the total number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.[12]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic activity (% inhibition) for each test group using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100

    • Analyze the data for statistical significance using a one-way Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test for comparison against the control group). A p-value < 0.05 is typically considered significant.

Data Presentation: Sample Efficacy Data

Treatment Group Dose (mg/kg) N Mean Writhes ± SEM % Inhibition p-value vs. Control
Vehicle Control - 8 35.2 ± 2.1 - -
Aspirin 100 8 15.1 ± 1.5 57.1% <0.001
Test Compound 10 8 28.5 ± 2.5 19.0% >0.05
Test Compound 30 8 18.3 ± 1.9 48.0% <0.01

| Test Compound | 100 | 8 | 10.4 ± 1.3 | 70.5% | <0.001 |

Section 4: Advanced Efficacy & Pharmacodynamic (PD) Studies

4.1. Rationale A positive result in a screening assay is an encouraging first step, but it is not sufficient to fully characterize efficacy. The next logical phase is to confirm the effect in a more disease-relevant model and to establish a relationship between drug exposure (PK) and the biological effect (PD). A robust PK/PD correlation is critical for selecting a dose and schedule for potential clinical trials.[15][16]

4.2. Protocol: Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Study This study aims to measure the concentration of this compound in the blood and/or target tissue (e.g., brain) and correlate it with a functional or biomarker endpoint over time.

Step-by-Step Methodology:

  • Model Selection: Based on the initial screening results, select a more specific model. If the writhing test was positive, a model of neuropathic pain (e.g., Chronic Constriction Injury) could be used. The PD endpoint would be the reversal of mechanical allodynia, measured with von Frey filaments.

  • Study Design: Use a satellite group design.

    • Main Group: A cohort of animals undergoes disease induction and is treated with the compound. The PD endpoint (e.g., pain threshold) is measured at multiple time points after a single dose.

    • Satellite Groups: Separate cohorts of animals are treated in parallel. At each time point corresponding to the PD measurement, a full satellite group is euthanized for the collection of blood and target tissues (e.g., brain, spinal cord) for PK analysis.

  • Data Collection:

    • PK Data: Quantify drug concentration in plasma and target tissue homogenates.

    • PD Data: Quantify the biological response (e.g., paw withdrawal threshold, change in a biomarker).

  • PK/PD Modeling: Plot the biological effect against the drug concentration at corresponding time points. This data can be fit with pharmacological models (e.g., Emax model) to characterize the concentration-effect relationship, defining parameters like EC50 (the concentration at which 50% of the maximal effect is observed).

Visualization: Integrated PK/PD Study Design

G cluster_PD Pharmacodynamic (PD) Arm cluster_PK Pharmacokinetic (PK) Arm PD_Group Main Animal Group (n=10) Dose_PD Single Dose of Test Compound PD_Group->Dose_PD PD_T1 Measure Effect (Time 1) Dose_PD->PD_T1 PD_T2 Measure Effect (Time 2) PD_T1->PD_T2 PK_T1 Satellite Group 1 (n=4) Collect Blood/Tissue PD_T1->PK_T1 Same Time Point PD_T3 Measure Effect (Time 3) PD_T2->PD_T3 PK_T2 Satellite Group 2 (n=4) Collect Blood/Tissue PD_T2->PK_T2 Same Time Point PD_T4 Measure Effect (Time 4) PD_T3->PD_T4 PK_T3 Satellite Group 3 (n=4) Collect Blood/Tissue PD_T3->PK_T3 Same Time Point PK_T4 Satellite Group 4 (n=4) Collect Blood/Tissue PD_T4->PK_T4 Same Time Point Correlation PK/PD Modeling (Concentration vs. Effect) PD_T4->Correlation PK_T1->Correlation PK_T2->Correlation PK_T3->Correlation PK_T4->Correlation

Caption: Parallel design for an integrated PK/PD study.

Section 5: Adherence to Regulatory and Reporting Standards

5.1. Good Laboratory Practice (GLP) For studies intended to support regulatory filings (e.g., an Investigational New Drug application), all safety and toxicology experiments must be conducted in compliance with the FDA's GLP regulations (21 CFR Part 58).[4] GLP ensures the quality and integrity of nonclinical laboratory studies through stringent requirements for study conduct, personnel, facilities, and documentation.[3]

5.2. The ARRIVE Guidelines 2.0 Trustworthiness in preclinical research hinges on transparent and comprehensive reporting. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist of essential information to include in publications to ensure that the study can be rigorously evaluated and reproduced.[13][14][17] Adherence to these guidelines is a hallmark of high-quality research.

Data Presentation: The ARRIVE Essential 10 Checklist

# Item Brief Description
1 Study Design Provide a clear description of the experimental groups and study flow.
2 Sample Size Explain how the number of animals per group was decided.
3 Inclusion & Exclusion Criteria Define the criteria for including/excluding animals or data.
4 Randomization Describe the method used to randomly allocate animals to groups.
5 Blinding State whether experimenters were blinded to treatment allocation.
6 Outcome Measures Clearly define the primary and secondary outcome measures.
7 Statistical Methods Provide details of all statistical methods used for analysis.
8 Experimental Animals Report details of the animals (species, strain, sex, age).
9 Experimental Procedures Provide enough detail for procedures to be replicated.

| 10 | Results | Report results for each analysis, including measures of precision (e.g., SEM, CI). |

References

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1-Methylpiperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(1-Methylpiperidin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this zwitterionic and potentially hygroscopic molecule. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to support your research and development efforts.

Introduction to the Challenges

This compound presents a distinct set of purification challenges primarily due to its molecular structure, which incorporates both a basic tertiary amine (the N-methylpiperidine moiety) and an acidic carboxylic acid group. This combination results in a zwitterionic nature at its isoelectric point, leading to high polarity and often poor solubility in common organic solvents. Furthermore, the presence of polar functional groups suggests a potential for hygroscopicity, which can complicate handling and accurate quantification.

This guide will address these challenges by providing a logical framework for troubleshooting common issues encountered during purification, focusing on crystallization, chromatography, and salt formation techniques.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Zwitterionic Nature and Solubility Issues

Q1: My crude this compound has poor solubility in common crystallization solvents like ethyl acetate, hexanes, and toluene. Why is this, and what can I do?

A1: The poor solubility in nonpolar organic solvents is a direct consequence of the zwitterionic nature of your compound. In its neutral state, the molecule has both a positive (quaternary ammonium) and a negative (carboxylate) charge, making it behave like a salt with high lattice energy and a preference for polar environments.

Troubleshooting Steps:

  • Solvent System Modification: Instead of single nonpolar solvents, explore polar protic solvents or solvent mixtures. Alcohols like ethanol, isopropanol, and methanol are good starting points for dissolving zwitterionic compounds.[1] Experiment with mixtures of these alcohols with water or anti-solvents like acetone or acetonitrile to induce crystallization.

  • pH Adjustment: The zwitterionic form exists at the isoelectric point (pI). By adjusting the pH, you can convert the molecule into a more soluble cationic (low pH) or anionic (high pH) form.

    • Acidification: Dissolving the crude material in a minimal amount of dilute acid (e.g., HCl in isopropanol) will protonate the carboxylate, forming the hydrochloride salt, which may have different solubility characteristics suitable for crystallization.

    • Basification: While less common for purification by crystallization, dissolving in a dilute aqueous base would deprotonate the ammonium group, forming a carboxylate salt.

Section 2: Crystallization and Polymorphism

Q2: I'm struggling to induce crystallization, or the product is oiling out instead of forming crystals. What are the key parameters to optimize?

A2: Oiling out is common with highly polar compounds when the solute's concentration in the solvent is too high or when cooling is too rapid. The goal is to find conditions where the solubility gently decreases to allow for ordered crystal lattice formation.

Troubleshooting Workflow for Crystallization:

Caption: Decision-making workflow for troubleshooting crystallization.

Recommended Crystallization Solvents to Screen:

Solvent/SystemRationale
Isopropanol/WaterBalances polarity and can be fine-tuned.
Ethanol/AcetoneAcetone acts as an anti-solvent for the polar compound.
Methanol/Diethyl EtherA classic combination for polar molecules.[1]
AcetonitrileCan sometimes provide a good balance of solubility.
Section 3: Hygroscopicity

Q3: My purified product seems to gain weight upon standing and becomes sticky. Is it hygroscopic, and how should I handle it?

A3: The presence of polar functional groups, particularly in a zwitterionic or salt form, makes hygroscopicity (the tendency to absorb moisture from the air) a strong possibility.[2][3][4] This can affect the accuracy of weighing, long-term stability, and downstream processing.

Troubleshooting and Handling:

  • Confirmation of Hygroscopicity:

    • Gravimetric Sorption Analysis (GSA): This is the definitive method to quantify moisture uptake at varying relative humidity (RH).

    • Simple Test: Place a known weight of the dried sample in a controlled humidity environment (e.g., a desiccator with a saturated salt solution) and monitor its weight over time.

  • Handling and Storage:

    • Drying: Dry the final product thoroughly under high vacuum at a temperature well below its melting or decomposition point.

    • Inert Atmosphere: Handle the material in a glove box or under a stream of dry nitrogen.

    • Storage: Store in a tightly sealed container with a desiccant. For long-term storage, consider sealing under an inert atmosphere.

Section 4: Chromatographic Purification

Q4: I am considering column chromatography for purification. What are the main challenges, and what type of chromatography is most suitable?

A4: Traditional silica gel chromatography can be challenging for highly polar, basic compounds like this compound due to strong, irreversible binding to the acidic silanol groups on the silica surface, leading to poor recovery and peak tailing.

Recommended Chromatographic Techniques:

  • Ion-Exchange Chromatography (IEC): This is often the most effective method for purifying zwitterionic compounds like amino acids and their derivatives.[5][6][7]

    • Principle: The compound is loaded onto a charged stationary phase (the resin) and eluted by changing the pH or ionic strength of the mobile phase.

    • Cation-Exchange: At a pH below the pI, the molecule is positively charged and will bind to a cation-exchange resin (e.g., Dowex-50). It can then be eluted by increasing the pH or the salt concentration.

    • Anion-Exchange: At a pH above the pI, the molecule is negatively charged and will bind to an anion-exchange resin. Elution is achieved by decreasing the pH or increasing the salt concentration.

Workflow for Ion-Exchange Chromatography Purification:

IEC_Workflow A Crude Zwitterionic Compound B Determine Isoelectric Point (pI) A->B C Choose IEC Mode B->C D Cation Exchange (pH < pI) C->D E Anion Exchange (pH > pI) C->E F Bind to Column D->F E->F G Wash with Equilibration Buffer F->G H Elute with pH or Salt Gradient G->H I Collect and Analyze Fractions H->I J Desalt and Isolate Pure Compound I->J

Sources

strategies to improve the shelf life of 2-(1-Methylpiperidin-2-yl)acetic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 2-(1-Methylpiperidin-2-yl)acetic Acid Solutions

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat This compound (and its related piperidine derivatives) as chemically inert "building blocks." This is a critical error. While the carboxylic acid moiety offers some hydrolytic stability compared to its ester counterparts (like methylphenidate), the molecule is a zwitterionic tertiary amine .

This creates a "stability paradox":

  • The Nitrogen Trap: The N-methyl tertiary amine is an electron-rich center, making it a magnet for oxidative attack (N-oxide formation), particularly in solution where dissolved oxygen is present.

  • The Zwitterion Effect: In solution, the molecule exists in equilibrium between cationic, anionic, and zwitterionic forms. The pH of your solvent dictates which form predominates, directly influencing solubility and susceptibility to degradation.

This guide replaces generic "store at -20°C" advice with a mechanism-based preservation strategy.

Module 1: The Degradation Landscape

Before preparing solutions, you must understand the enemy. The two primary degradation pathways are Oxidative N-Dealkylation/N-Oxidation and Thermal Decarboxylation .

Visualizing the Threat

The following diagram outlines the chemical risks associated with this specific scaffold.

DegradationPathways Molecule 2-(1-Methylpiperidin-2-yl) acetic acid Oxidation Oxidative Attack (Dissolved O2 / Peroxides) Molecule->Oxidation Tertiary Amine Susceptibility Heat Thermal Stress (>40°C) Molecule->Heat Beta-Amino Acid Instability pH_Drift pH Drift (Acidic Conditions) Molecule->pH_Drift Zwitterionic Nature NOxide N-Oxide Impurity (Polar, Yellowing) Oxidation->NOxide Decarb Decarboxylation (Loss of CO2) Heat->Decarb Precip Precipitation (Isoelectric Point) pH_Drift->Precip

Figure 1: Critical degradation pathways. The tertiary amine is the primary site of oxidative instability, while pH fluctuations can force precipitation near the isoelectric point.

Module 2: Optimized Solution Preparation Protocol

Objective: Prepare a stock solution that remains stable for >3 months. Principle: Minimize Dissolved Oxygen (DO) and control pH.

Reagents & Equipment
  • Solvent: Anhydrous Methanol (preferred for stock) or degassed water.

  • Buffer: Phosphate or Citrate (if aqueous is mandatory).

  • Gas: High-purity Argon or Nitrogen.

  • Vials: Amber borosilicate glass (Type I).

Step-by-Step Protocol
  • Solvent Deoxygenation (The "Sparging" Step) [1]

    • Why: Solvents like methanol and water act as reservoirs for oxygen.

    • Action: Bubble Argon through the solvent for 15 minutes before adding the solute. This reduces DO levels from ~8 ppm to <1 ppm.

  • Dissolution & pH Check

    • Action: Dissolve the solid this compound.

    • Critical Check: If using water, measure pH.[2][3]

    • Target: Maintain pH 4.5 – 6.0 .

    • Reasoning: At pH > 8, the amine is unprotonated and highly susceptible to oxidation. At pH < 3, acid-catalyzed hydrolysis of side-products may occur. The weakly acidic range protects the amine via protonation (

      
      ).
      
  • Filtration (Sterilization)

    • Action: Filter through a 0.22 µm PVDF or PTFE membrane.

    • Why: Microbial growth in amino acid solutions produces enzymes that catalyze degradation.

  • Headspace Purging

    • Action: After aliquoting into vials, flow Argon over the liquid surface for 10 seconds before capping.

    • Why: Removes oxygen from the headspace, preventing re-equilibration into the liquid.

Module 3: Storage Strategy Decision Tree

Not all experiments require the same storage rigor. Use this logic flow to determine your storage conditions.

StorageLogic Start How long do you need to store the solution? ShortTerm < 1 Week Start->ShortTerm LongTerm > 1 Week Start->LongTerm SolventCheck Is the solvent Aqueous? ShortTerm->SolventCheck Freezer Store at -20°C (Watch for precip!) LongTerm->Freezer If liquid mandatory Lyophilize Lyophilize to Solid Store at -20°C LongTerm->Lyophilize Best Practice Fridge Store at 4°C Amber Vial SolventCheck->Fridge Yes (Buffer) SolventCheck->Freezer No (Organic)

Figure 2: Decision matrix for storage conditions based on duration and solvent type.

Module 4: Troubleshooting & FAQs

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Solution turns yellow/brown N-Oxide Formation. The tertiary amine has oxidized due to light or oxygen exposure.Discard solution. For future preps, use amber vials and sparge solvents with Argon.[1] Add 0.1% EDTA if metal ions are suspected.
Precipitation upon thawing Isoelectric Precipitation. The pH shifted during freezing (common with phosphate buffers) to the molecule's pI.Warm to RT and vortex. If undissolved, adjust pH slightly away from pI (typically adjust to pH ~5.5).
Loss of potency (HPLC) Adsorption. The cationic form may stick to untreated glass surfaces at low concentrations.Use silanized glass vials or high-quality polypropylene (PP) containers.
"Ghost" peaks in LC-MS Decarboxylation. Injection port temperature is too high.Lower GC/LC injector temperature. This is likely an artifact of analysis, not solution degradation.
Frequently Asked Questions

Q: Can I use DMSO as a stock solvent? A: Yes, DMSO is excellent for solubility, but it is hygroscopic.

  • Risk:[3][4] Absorbed water can facilitate hydrolysis or microbial growth over months.

  • Protocol: Use anhydrous DMSO (stored over molecular sieves) and single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

Q: Why is the pH of my aqueous solution drifting? A: this compound acts as its own buffer. If the concentration is low (<1 mM), atmospheric CO2 absorption can shift the pH.

  • Fix: Use a buffered solvent (e.g., 10 mM Ammonium Acetate) rather than pure water to "lock" the protonation state.

Q: Is this molecule light sensitive? A: Moderately. While not a strong chromophore, piperidine derivatives can undergo photo-oxidation catalyzed by trace impurities. Always use amber glass.

References

  • PubChem. (n.d.).[5][6] 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride (Compound Summary).[5] National Library of Medicine. Retrieved January 31, 2026, from [Link](Note: Cited for general piperidine acetic acid physicochemical properties).

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[7] Retrieved January 31, 2026, from [Link](Cited for the mechanism of N-oxidation in methylpiperidines).

  • Chastanet, J., & Roussi, G. (1985). N-Methylpiperidine N-oxide as a source of nonstabilized ylide.[8] The Journal of Organic Chemistry.[8] Retrieved January 31, 2026, from [Link](Cited for oxidative susceptibility of the N-methylpiperidine moiety).

Sources

Validation & Comparative

A Comprehensive Guide to Cross-Reactivity Profiling of 2-(1-Methylpiperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and anticipating potential off-target liabilities. This guide provides an in-depth technical framework for conducting cross-reactivity studies on 2-(1-Methylpiperidin-2-yl)acetic acid, a piperidine derivative. Given the prevalence of the piperidine scaffold in centrally active pharmaceuticals, a thorough investigation of its interactions with key CNS targets is a critical step in its preclinical development.[1][2][3] This document will not only outline the necessary experimental protocols but also delve into the rationale behind the selection of targets, comparative compounds, and methodologies, ensuring a robust and insightful analysis.

Introduction: The Significance of Selectivity in CNS Drug Discovery

The piperidine moiety is a well-established privileged structure in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS).[1][2][3] Its physicochemical properties often confer favorable pharmacokinetic profiles, including the ability to cross the blood-brain barrier. However, this structural motif is also present in a wide array of compounds with diverse pharmacological activities, highlighting the potential for off-target interactions.

This compound, with its characteristic piperidine ring, warrants a comprehensive cross-reactivity assessment to build a detailed profile of its biological activity. A molecule's selectivity is a crucial determinant of its therapeutic index; high selectivity for the intended target is desirable to maximize efficacy and minimize adverse effects. Conversely, promiscuous binding to multiple receptors can lead to a range of undesirable side effects. Therefore, early-stage, systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery, enabling informed decisions and mitigating the risk of late-stage failures.

This guide proposes a tiered approach to the cross-reactivity profiling of this compound, beginning with a broad in vitro screening panel and progressing to more focused functional and in vivo assessments.

Strategic Selection of Targets and Comparators

A logical and evidence-based selection of targets and competitor compounds is fundamental to a meaningful cross-reactivity study.

The Rationale for a CNS-Focused Target Panel

Given that piperidine-containing drugs are frequently active in the CNS, the initial cross-reactivity screening for this compound should prioritize a panel of common CNS receptors.[1][2] This panel should encompass major receptor families implicated in a wide range of neurological and psychiatric functions. An estimated 50% of currently marketed drugs target G protein-coupled receptors (GPCRs), making them a critical class of proteins to investigate for off-target effects.[4][5]

Proposed Primary Off-Target Panel:

  • Muscarinic Acetylcholine Receptors (M1-M5): These GPCRs are involved in learning, memory, and autonomic function. Off-target activity can lead to side effects such as dry mouth, blurred vision, and cognitive impairment.

  • Dopamine Receptors (D1-D5): These GPCRs are central to motor control, motivation, and reward. Unintended interactions can result in extrapyramidal symptoms, hormonal changes, and mood disturbances.

  • Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C): This diverse family of GPCRs modulates mood, anxiety, and cognition. Cross-reactivity can lead to a spectrum of side effects, including nausea, headache, and psychiatric disturbances.

  • GABA-A Receptors: As the primary inhibitory neurotransmitter receptors in the CNS, these ligand-gated ion channels are targets for sedative and anxiolytic drugs. Off-target modulation can cause sedation, ataxia, and cognitive impairment.

  • hERG Potassium Channel: While not a CNS target, the human ether-a-go-go-related gene (hERG) channel is a critical cardiac safety target. Inhibition of this channel can lead to life-threatening cardiac arrhythmias and is a common reason for drug candidate attrition.

Selection of Comparator Compounds

To contextualize the cross-reactivity profile of this compound, it is essential to include well-characterized piperidine-containing drugs in the experimental design. These comparators serve as benchmarks for interpreting the selectivity and potential liabilities of the test compound.

Proposed Comparator Compounds:

  • Methylphenidate: A psychostimulant used to treat ADHD, primarily acting as a dopamine and norepinephrine reuptake inhibitor.

  • Donepezil: An acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.

These compounds, both containing a piperidine moiety, offer distinct primary mechanisms of action and known side-effect profiles, providing a valuable comparative framework.[1]

In Vitro Cross-Reactivity Profiling: A Multi-Assay Approach

A combination of binding and functional assays is recommended to provide a comprehensive understanding of the interaction between this compound and the selected off-targets.

Radioligand Binding Assays: Assessing Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand from its binding site on the receptor.

Caption: Workflow for a typical radioligand binding assay.

This protocol provides a specific example for assessing the affinity of this compound for the human muscarinic M1 receptor.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human muscarinic M1 receptor.

  • Radioligand: [³H]-Pirenzepine.

  • Non-specific binding control: Atropine.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound, Methylphenidate, and Donepezil in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (5-10 µg protein/well), [³H]-Pirenzepine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or atropine (for non-specific binding).[6]

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Determining Agonist or Antagonist Activity

While binding assays reveal affinity, functional assays are necessary to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Caption: General workflow for cell-based functional assays.

This protocol describes how to assess the functional activity of this compound at the human dopamine D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7]

Materials:

  • CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., luciferase).

  • Dopamine (agonist control).

  • Haloperidol (antagonist control).

  • Forskolin (to stimulate cAMP production).

  • cAMP detection kit (e.g., HTRF or luminescence-based).

Procedure:

  • Cell Culture: Culture the cells in the recommended medium until they reach the desired confluency.

  • Agonist Mode:

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of this compound, Methylphenidate, Donepezil, or dopamine.

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate for the recommended time.

  • Antagonist Mode:

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of the test compounds or haloperidol.

    • Add a fixed concentration of dopamine (typically its EC80).

    • Add forskolin to all wells.

    • Incubate for the recommended time.

  • Detection: Lyse the cells and measure the reporter signal (e.g., luminescence) according to the kit manufacturer's instructions.

Data Analysis:

  • Agonist Mode: Plot the reporter signal against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

  • Antagonist Mode: Plot the reporter signal against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

The patch-clamp technique is the gold standard for assessing ion channel function and is recommended by regulatory agencies for evaluating the potential of a compound to cause cardiac arrhythmias.[8][9]

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Extracellular and intracellular recording solutions.

  • Test compounds dissolved in the appropriate vehicle.

Procedure:

  • Cell Preparation: Plate the cells on coverslips for recording.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[8][10]

    • Record baseline currents.

  • Compound Application: Perfuse the cell with increasing concentrations of this compound, Methylphenidate, or Donepezil.

  • Data Acquisition: Record the hERG currents at each compound concentration.

Data Analysis:

Measure the amplitude of the hERG tail current at each concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Summary

The results from the in vitro assays should be compiled into a clear and concise table for easy comparison.

TargetThis compoundMethylphenidateDonepezil
Binding Affinity (Ki, nM)
Muscarinic M1
Dopamine D2
Serotonin 5-HT2A
GABA-A
Functional Activity (EC50/IC50, nM)
Muscarinic M1 (agonist/antagonist)
Dopamine D2 (agonist/antagonist)
Serotonin 5-HT2A (agonist/antagonist)
GABA-A (modulator)
hERG Channel (IC50, nM)

In Vivo Assessment of Potential CNS Side Effects

In vivo studies in animal models are crucial for evaluating the integrated physiological and behavioral effects of a compound and for predicting potential side effects in humans.[11][12]

Experimental Design and Animal Models

Rodents (mice or rats) are commonly used for initial in vivo assessments of CNS-active compounds. A typical study design would involve administering a range of doses of this compound and the comparator compounds and observing their effects on a battery of behavioral tests.

Behavioral Test Battery

A variety of behavioral tests can be employed to assess different aspects of CNS function.[11][12][13]

Caption: General workflow for in vivo behavioral studies.

Recommended Behavioral Tests:

  • Open Field Test: This test assesses general locomotor activity, exploration, and anxiety-like behavior. A decrease in activity may suggest sedation, while an increase could indicate stimulant effects.

  • Rotarod Test: This test evaluates motor coordination and balance. Impaired performance on the rotarod can be indicative of ataxia or sedation.

  • Forced Swim Test / Tail Suspension Test: These tests are commonly used to screen for antidepressant-like activity but can also indicate CNS depressant effects if immobility time is increased.[14]

  • Irwin Test: A comprehensive observational screen to assess the effects of a compound on a wide range of physiological and behavioral parameters, including autonomic, sensorimotor, and central nervous system functions.

Comparative Data Summary

The results from the in vivo studies should be summarized to highlight the dose-dependent effects of each compound on the various behavioral endpoints.

Behavioral TestThis compoundMethylphenidateDonepezil
Open Field
Locomotor Activity
Anxiety-like Behavior
Rotarod
Motor Coordination
Forced Swim Test
Immobility Time

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic cross-reactivity profiling of this compound. By employing a combination of in vitro binding and functional assays, alongside in vivo behavioral assessments, researchers can build a detailed understanding of the compound's selectivity and potential off-target liabilities. The inclusion of well-characterized comparator compounds is crucial for contextualizing the experimental findings.

The data generated from these studies will be instrumental in guiding the future development of this compound. A favorable selectivity profile would provide strong support for its continued investigation as a potential therapeutic agent. Conversely, the identification of significant off-target activities would necessitate further medicinal chemistry efforts to optimize its selectivity or a careful consideration of its risk-benefit profile. Ultimately, a thorough and well-designed cross-reactivity study is an indispensable component of a successful drug discovery program.

References

  • Roth BL, Kroeze WK. Receptorome screening for CNS drug discovery. Curr Opin Chem Biol. 2015;24:69-75.
  • Crawley JN. What's Wrong With My Mouse? Behavioral Phenotyping of Transgenic and Knockout Mice. 2nd ed. Wiley-Interscience; 2007.
  • Enna SJ, Williams M. Characterization of GABA Receptors. Curr Protoc Pharmacol. 2009;Chapter 1:Unit 1.3.
  • Roth BL, Gibbons S, Arunotayanun W, et al. The serotonin 5-HT2A receptor-mediated production of inositol phosphates is potently inhibited by the atypical antipsychotic drugs, risperidone and olanzapine. J Pharmacol Exp Ther. 1996;279(1):323-329.
  • Halford B. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2022;243:114757.
  • Hulme EC, Birdsall NJM. Strategy and tactics in receptor-binding studies. In: Receptor-Ligand Interactions: A Practical Approach. IRL Press; 1992:63-176.
  • Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. 2019. Available at: [Link].

  • Burstein ES, Spalding TA, Brann MR. The second cytoplasmic loop of the M5 muscarinic receptor is a critical determinant of G protein-coupling selectivity. J Biol Chem. 1998;273(38):24322-24327.
  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link].

  • Neurofit. Rodent behavioural test - Side effects. Available at: [Link].

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay. In: Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US); 2010-. Available from: [Link].

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available at: [Link].

  • Glorius F, et al. Rhodium-Catalyzed Dearomatization of Fluoropyridines: Access to All-cis-(Multi)fluorinated Piperidines. Angew Chem Int Ed Engl. 2019;58(34):11829-11833.
  • Galietta LJV, et al. A yellow fluorescent protein-based assay for high-throughput screening of GABAA receptor modulators. J Biomol Screen. 2001;6(5):281-289.
  • Sophion Bioscience. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Available at: [Link].

  • Miller PS, Aricescu AR. Expression and purification of a functional heteromeric GABAA receptor for structural studies. Methods Mol Biol. 2014;1183:171-184.
  • Stahl SM. Preclinical assessment of CNS drug action using eye movements in mice. J Clin Invest. 2011;121(8):2979-2982.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link].

  • Kuder K, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chem Neurosci. 2020;11(15):2348-2363.
  • Porsolt RD, Bertin A, Jalfre M. Behavioral despair in mice: a primary screening test for antidepressants. Arch Int Pharmacodyn Ther. 1977;229(2):327-336.
  • Mody I, Pearce RA. Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. Available at: [Link].

  • Crumb WJ Jr. Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods Mol Biol. 2006;337:51-61.
  • Dolezal V, et al. CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD. Acta Univ Carol Med Monogr. 2017;163:25-30.
  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available at: [Link].

  • Eurofins DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Available at: [Link].

  • Nichols DE, et al. Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. J Med Chem. 2008;51(4):959-966.
  • Creative Biolabs. GABAA Channel Assay Service. Available at: [Link].

  • GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020. Available at: [Link].

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link].

  • Wahlsten D. Structured evaluation of rodent behavioral tests used in drug discovery research. Front Behav Neurosci. 2011;5:2.
  • Synaptic Systems. Protocol for Dopamine receptor D2 Antibody (Cat. No. 376 205) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Available at: [Link].

  • Wicke K. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

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A Researcher's Guide to Evaluating the Target Specificity of 2-(1-Methylpiperidin-2-yl)acetic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers investigating novel chemical entities, establishing the precise molecular target and specificity of a compound is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for evaluating the target specificity of 2-(1-Methylpiperidin-2-yl)acetic acid, a compound for which the primary biological target is not extensively documented in public literature. Given the promiscuous nature of the piperidine scaffold, which is a privileged structure in medicinal chemistry, a systematic and multi-faceted approach is essential to elucidate its pharmacological profile.[1]

This document will not focus on a single, predetermined target. Instead, it will empower researchers with a logical workflow to first hypothesize potential targets based on structure-activity relationships (SAR) of analogous compounds and then to empirically determine the specificity through a cascade of in vitro and in silico methodologies.

The Piperidine Scaffold: A Double-Edged Sword of Promiscuity and Potency

The piperidine ring is a ubiquitous feature in a vast number of approved drugs and bioactive molecules, targeting a wide array of protein classes. This structural motif can contribute to favorable pharmacokinetic properties; however, it also presents a significant challenge in achieving target selectivity. Structurally similar compounds to this compound have been reported to interact with diverse targets, including:

  • G-Protein Coupled Receptors (GPCRs)

  • Ion Channels

  • Enzymes , such as acetylcholinesterase (AChE)

  • Transporters

Therefore, a robust evaluation of a novel piperidine derivative like this compound must cast a wide net to identify both the intended therapeutic target and any potential off-target interactions that could lead to adverse effects.

A Systematic Workflow for Specificity Evaluation

The following diagram outlines a recommended workflow for characterizing the specificity of a novel compound with a privileged scaffold. This process integrates computational predictions with empirical testing, creating a self-validating system for robust target identification and off-target profiling.

G cluster_0 Phase 1: In Silico & Foundational Analysis cluster_1 Phase 2: Broad-Spectrum In Vitro Screening cluster_2 Phase 3: Focused Target Validation & SAR A Compound Acquisition & Purity Assessment B Computational Off-Target Prediction (e.g., SwissTargetPrediction, SuperPred) A->B Structure Input C In Silico ADMET Prediction B->C Prioritize Targets D Broad Kinase Panel Screening (e.g., >400 kinases) C->D Guide Panel Selection E GPCR Binding Panel (e.g., Broad panel of >100 GPCRs) C->E F Ion Channel Panel (e.g., Cardiac and CNS-related channels) C->F G Dose-Response & IC50/Ki Determination for Confirmed Hits D->G Identified Hits E->G F->G H Functional Cell-Based Assays (e.g., Second messenger, membrane potential) G->H Validate Functional Effect I Comparative Analysis with Structural Analogs H->I Establish SAR

Caption: A systematic workflow for evaluating the target specificity of novel compounds.

Phase 1: Foundational & In Silico Analysis

Before embarking on costly in vitro screening, a foundational analysis of the compound's purity and a computational assessment of its likely targets can provide invaluable direction.

Compound Purity: The Non-Negotiable Prerequisite

The purity of the test compound is paramount. Impurities can lead to false positives or misleading activity profiles. It is recommended to confirm the purity of this compound to be ≥95% using established analytical methods such as High-Performance Liquid Chromatography (HPLC) or combustion analysis.

Computational Target Prediction

A variety of computational tools can predict potential biological targets for a small molecule based on its chemical structure. These ligand-based methods compare the query molecule to databases of compounds with known activities.[2][3] This step is crucial for generating initial hypotheses and guiding the selection of in vitro screening panels.

Recommended Tools:

  • SwissTargetPrediction: A web-based tool that predicts the most probable protein targets of a small molecule.

  • SuperPred: Another web server for predicting the main target class of a compound.

  • In-house or Commercial Platforms: More advanced platforms may utilize a combination of 2D and 3D similarity searches and machine learning models.[2][3]

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound can provide early warnings of potential liabilities and help in the design of subsequent in vivo studies.[1][4][5][6]

Key Predicted Properties:

  • Aqueous solubility

  • Blood-brain barrier permeability

  • Cytochrome P450 inhibition

  • hERG inhibition potential

  • Plasma protein binding

Phase 2: Broad-Spectrum In Vitro Screening

Based on the in silico predictions and the known promiscuity of the piperidine scaffold, a broad-spectrum screening approach is recommended to empirically identify high-affinity interactions across major druggable protein families. Several contract research organizations (CROs) offer comprehensive screening panels.

Kinase Panel Screening

While not the most common target class for simple piperidine derivatives, the vastness of the human kinome and the potential for off-target interactions make kinase profiling a prudent step in a comprehensive specificity evaluation. Panels of over 400 kinases are commercially available.[7][8][9][10][11]

Service Provider ExamplePanel SizeAssay Principle
Eurofins Discovery (KinaseProfiler™)>500 kinasesRadiometric or Luminescence-based activity assays
Reaction Biology>700 kinasesRadiometric (³³P) ATP-based assays
MedChemExpress>400 kinasesTR-FRET, Fluorescence, or Binding Assays
GPCR Binding Panel

GPCRs are a highly probable target class for piperidine-containing molecules. A broad binding assay panel is a cost-effective way to screen for interactions with a large number of these receptors.[12][13][14]

Service Provider ExamplePanel SizeAssay Principle
Eurofins Discovery (SafetyScreen)>150 GPCRsRadioligand Binding Assays
Charles River LaboratoriesCustom PanelsRadioligand Binding and Functional Assays
Multispan, Inc.>200 GPCRsRadioligand Binding Assays
Ion Channel Panel

Ion channels are another major target class for drugs containing piperidine motifs. Initial screening should include a diverse panel of both voltage-gated and ligand-gated channels, with a particular focus on those implicated in cardiac safety (e.g., hERG).[15][16][17][18][19]

Service Provider ExamplePanel SizeAssay Principle
Charles River Laboratories>120 channelsAutomated and Manual Patch-Clamp Electrophysiology
Metrion BiosciencesCustom PanelsAutomated Patch-Clamp and Fluorescence-based Assays
ChanPharmCustom PanelsAutomated and Manual Patch-Clamp Electrophysiology

Phase 3: Focused Target Validation and SAR

Hits identified in the broad-spectrum screening phase must be validated and characterized in more detail.

Dose-Response and Affinity Determination

For any confirmed interactions, full dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). This quantitative data is essential for comparing the potency of the compound at its primary target versus any off-targets.

Functional Cell-Based Assays

A binding interaction does not always translate to a functional effect. It is critical to follow up binding hits with functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[14]

Examples of Functional Assays:

  • GPCRs: Second messenger assays (e.g., cAMP, IP1, or calcium mobilization).

  • Ion Channels: Electrophysiology (manual or automated patch-clamp) to measure changes in ion flow.

  • Enzymes: Cell-based assays measuring the downstream consequences of enzyme inhibition or activation.

Comparative Analysis with Structural Analogs

To build a structure-activity relationship (SAR) profile, it is highly informative to test structural analogs of this compound in the same panel of assays. This can include positional isomers (e.g., 2-(1-Methylpiperidin-3-yl)acetic acid and 2-(1-Methylpiperidin-4-yl)acetic acid) and compounds with modifications to the methyl or acetic acid groups. This comparative data can reveal which structural features are critical for on-target potency and which contribute to off-target interactions.

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Given that some piperidine derivatives are known to inhibit AChE, this is a logical specific assay to perform. The Ellman's method is a simple and reliable colorimetric assay.[20][21][22][23]

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm.[20]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM DTNB in PB.

    • ATCh Solution: 10 mM ATCh iodide in PB.

    • AChE Solution: 0.1 U/mL in PB.

    • Test Compound: Prepare a stock solution in DMSO and create serial dilutions in PB.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or buffer for control).

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of AChE solution to all wells except the blank. Add 25 µL of PB to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[20]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Reaction Mixture AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCh Acetylthiocholine (Substrate) ATCh->Thiocholine TNB TNB²⁻ (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor This compound (Inhibitor) Inhibitor->AChE blocks

Caption: The principle of the Ellman's assay for AChE inhibition.

Conclusion

Determining the specificity of a novel compound like this compound, which belongs to a promiscuous chemical class, requires a rigorous and systematic approach. By combining in silico predictions with broad, empirical in vitro screening and subsequent functional validation, researchers can build a comprehensive specificity profile. This not only helps in identifying the primary therapeutic target but is also crucial for de-risking the compound by uncovering potential off-target liabilities early in the drug discovery process. This guide provides a robust framework for these investigations, emphasizing the importance of a multi-pronged, evidence-based evaluation.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. Available at: [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central. Available at: [Link]

  • Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. ACS Publications. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • ADMET Predictor: In Silico Screening | Early Drug Discovery. Pharmaron. Available at: [Link]

  • Specialist Ion Channel Screening for Lead Optimisation. Metrion Biosciences. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Ion Channel Screening. Sygnature Discovery. Available at: [Link]

  • ADMET Prediction Software. Sygnature Discovery. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. ACS Publications. Available at: [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]

  • Ion Channel Assays. Charles River Laboratories. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

  • In Silico & Data Insights. Instem. Available at: [Link]

  • Computational target prediction to identify off-targets for (−)-EA.... ResearchGate. Available at: [Link]

  • Ion Channel Assay Services. ION Biosciences. Available at: [Link]

  • Kinase Panel Screening for Drug Discovery. ICE Bioscience. Available at: [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available at: [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. Available at: [Link]

  • Ion Channel Screening Service. ChanPharm. Available at: [Link]

Sources

Reproducibility Crisis in Chiral Piperidine Scaffolds: A Technical Guide to 2-(1-Methylpiperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in Peptidomimetic Synthesis

In the high-stakes arena of drug discovery, 2-(1-Methylpiperidin-2-yl)acetic acid (often referred to as N-methylhomopipecolic acid) represents a deceptively simple building block. Structurally, it offers a rigidified, chiral scaffold essential for designing peptidomimetics, GPCR ligands, and specific alkaloid analogs. However, its application is plagued by a "reproducibility crisis" stemming from its physicochemical duality: it behaves neither purely as an amino acid nor as a simple amine.

This guide moves beyond standard catalog descriptions to address the specific technical hurdles—hygroscopicity, zwitterionic purification, and stereochemical integrity—that cause experimental variance. We compare this compound against its unmethylated and protected analogs to provide a data-driven framework for selection and handling.

Comparative Analysis: The N-Methyl Advantage vs. The Stability Trade-off

The decision to use the N-methylated variant over its alternatives often dictates the success of downstream coupling reactions and biological assays. The following comparison highlights the operational differences.

Table 1: Physicochemical & Operational Comparison
FeatureThis compound (Target)2-(Piperidin-2-yl)acetic acid (Precursor/Analog)N-Boc-2-piperidineacetic acid (Protected Alternative)
Primary Utility Rigid, permanent cationic charge at physiological pH; specific receptor fit.Precursor for library synthesis; H-bond donor.Stable intermediate for peptide coupling; prevents side reactions.
Hygroscopicity High (Critical Risk) . HCl salt absorbs atmospheric water rapidly, altering effective mass.Moderate.Low. Stable solid.
Purification Difficulty High . Zwitterionic nature makes extraction from aqueous phase difficult.Moderate.Low. Standard organic extraction (EtOAc/DCM).
Coupling Efficiency Variable . Steric hindrance at N-methyl reduces reactivity; requires potent coupling agents (e.g., HATU).High, but requires protection to prevent self-coupling.High. Standard peptide coupling conditions.
Storage Stability Poor. Prone to aggregation and hydrate formation. Store under Argon/Desiccator.Good.Excellent.
The "Yellow Oil" Syndrome

A common reproducibility failure reported in literature involves the isolation of this compound as a "viscous yellow oil" rather than the expected crystalline solid. This oil is typically a mixture of the target zwitterion, residual water, and inorganic salts from the workup. Using this oil directly leads to:

  • Stoichiometric Errors: Up to 30% mass error due to solvent entrapment.

  • Coupling Failure: Residual water hydrolyzes sensitive activated esters (e.g., NHS esters).

Experimental Protocols: Ensuring Reproducibility

To guarantee consistent results, we recommend synthesizing the compound fresh from the stable precursor or employing a rigorous purification protocol if purchased.

Protocol A: Robust Synthesis via Reductive Amination

Avoid the Eschweiler-Clarke reaction (Formaldehyde/Formic acid at high heat) as it risks partial racemization and difficult byproduct removal.

Reagents:

  • Substrate: 2-(Piperidin-2-yl)acetic acid (HCl salt)

  • Reagent: Formaldehyde (37% aq. solution, 2.0 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB, 2.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-(Piperidin-2-yl)acetic acid in MeOH. If using the HCl salt, add 1.0 eq of Triethylamine (TEA) to liberate the amine.

  • Imine Formation: Add Formaldehyde dropwise at 0°C. Stir for 30 mins to allow iminium ion formation.

  • Reduction: Add STAB in portions over 20 minutes. Critical: Maintain temperature <10°C to prevent side reactions.

  • Quench: After 12h, quench with saturated NaHCO₃.

  • Isolation (The Reproducibility Key):

    • Do NOT rely on simple extraction. The product is water-soluble.

    • Evaporate MeOH. Acidify aqueous layer to pH 2 with HCl.

    • Lyophilize the aqueous layer to a solid residue.

    • Trituration: Extract the residue with dry Ethanol (EtOH). The product dissolves; inorganic salts (NaCl) do not. Filter.

    • Crystallization: Concentrate the EtOH filtrate and add dry Diethyl Ether dropwise until turbid. Store at -20°C to induce crystallization of the This compound hydrochloride .

Protocol B: Handling & Storage for Biological Assays
  • Desiccation: Always dry the commercial salt in a vacuum desiccator over P₂O₅ for 24h before weighing.

  • Stock Solutions: Prepare 100 mM stock solutions in dry DMSO or water immediately after weighing. Do not store the solid in opened vials.

  • QC Check: Verify purity via qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) rather than relying on HPLC UV area %, which often overestimates purity for non-chromophoric compounds.

Visualizing the Workflow

The following diagrams illustrate the critical decision-making and synthetic pathways required to work with this compound effectively.

Diagram 1: Synthesis & Purification Logic

This workflow highlights the critical divergence from standard organic workups.

SynthesisWorkflow Start Start: 2-(Piperidin-2-yl)acetic acid Reaction Reductive Amination (HCHO, NaBH(OAc)3, MeOH) Start->Reaction Quench Quench (NaHCO3) & Evaporate Reaction->Quench Decision Is Product Solid? Quench->Decision Fail Yellow Oil (Impure) Contains H2O/Salts Decision->Fail Standard Extraction Purification Ethanol Trituration (Removes NaCl) Decision->Purification Lyophilization Route Fail->Purification Rescue Crystallization Crystallize (EtOH/Ether) Yields Pure HCl Salt Purification->Crystallization

Caption: Figure 1. Optimized workflow avoiding the "Yellow Oil" trap via Ethanol Trituration.

Diagram 2: Selection Strategy for Piperidine Scaffolds

Choose the correct analog based on your specific experimental constraints.

SelectionStrategy Need Experimental Goal Q1 Is N-Methyl essential for binding/activity? Need->Q1 RouteA Use this compound Q1->RouteA Yes RouteB Use N-Boc-2-piperidineacetic acid Q1->RouteB No (Synthesis Only) RouteC Use 2-(Piperidin-2-yl)acetic acid Q1->RouteC No (Library Gen) Precaution MUST control humidity & use HATU coupling RouteA->Precaution Advantage High Yield, Stable, Easy Purification RouteB->Advantage Context For Library Generation (Diverse N-R groups) RouteC->Context

Caption: Figure 2. Decision tree for selecting the appropriate chiral piperidine building block.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12428149, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. (Note: Isomer reference for physicochemical properties). Retrieved from [Link]

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Società Chimica Italiana. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Foundational protocol for Protocol A). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 2-(piperidin-2-yl)acetic acid. Retrieved from [Link]

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of 2-(1-Methylpiperidin-2-yl)acetic Acid in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust quantification of drug metabolites is a critical cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides an in-depth, experience-driven comparison of bioanalytical methods for 2-(1-Methylpiperidin-2-yl)acetic acid, the primary inactive metabolite of the anti-epileptic drug Levetiracetam. We will delve into the nuances of method selection, provide a detailed protocol for a validated LC-MS/MS method, and objectively compare its performance against alternative techniques, supported by experimental data and adherence to regulatory standards.

The "Why": Choosing the Right Analytical Tool

However, it is imperative to understand the landscape of available techniques to make an informed choice. This guide will therefore explore not only the intricacies of a validated LC-MS/MS method but also provide a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Premier Approach: A Validated LC-MS/MS Method

The following is a detailed protocol for a validated LC-MS/MS method for the determination of this compound in plasma. The rationale behind each step is explained to provide a deeper understanding of the method's integrity.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: The Foundation of a Robust Assay

The goal of sample preparation is to isolate the analyte from the complex plasma matrix, which contains proteins, lipids, and other endogenous components that can interfere with the analysis. For this compound, a simple and efficient protein precipitation method is highly effective.

  • Step 1: Aliquot Plasma: In a clean microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Step 2: Add Internal Standard (IS): Spike each tube with 10 µL of a working solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) to compensate for variability during sample processing and analysis.

  • Step 3: Protein Precipitation: Add 300 µL of ice-cold acetonitrile. The organic solvent denatures and precipitates the plasma proteins.

  • Step 4: Vortex and Centrifuge: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 5: Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Step 6: Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.

  • Step 7: Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and vortex to ensure complete dissolution.

  • Step 8: Transfer to Autosampler Vial: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

2. Chromatographic Separation: Isolating the Analyte

The chromatographic step separates the analyte from other components in the prepared sample before it enters the mass spectrometer.

  • HPLC System: A high-performance liquid chromatography system capable of delivering a stable and precise gradient flow.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a good starting point. The non-polar stationary phase retains the polar analyte for a short time, allowing for separation from more polar and less polar interferences.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is often employed to ensure good peak shape and a reasonable run time. A typical gradient might start with a high percentage of Mobile Phase A, which is then decreased over a few minutes to elute the analyte.

  • Flow Rate: A flow rate of 0.4 mL/min is common for this type of column.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection: Sensitive and Selective Quantification

The mass spectrometer provides the high sensitivity and selectivity required for bioanalysis.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this analyte.

  • Multiple Reaction Monitoring (MRM): MRM is a highly selective detection mode where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "double mass filtering" significantly reduces background noise and enhances selectivity.

    • MRM Transitions:

      • This compound: To be determined by direct infusion of a standard solution.

      • Internal Standard: To be determined by direct infusion of a standard solution.

  • Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to achieve the maximum signal intensity for the analyte and internal standard.

Comparative Analysis of Bioanalytical Methods

While LC-MS/MS is often the preferred method, other techniques have their own merits and demerits. The choice of method ultimately depends on the specific requirements of the study.

FeatureLC-MS/MSGC-MSHPLC-UV
Sensitivity Very High (pg/mL to ng/mL)High (ng/mL)Moderate (µg/mL)
Selectivity Very HighHighModerate
Sample Preparation Relatively Simple (Protein Precipitation, LLE, SPE)More Complex (Requires derivatization for polar analytes)Relatively Simple (Protein Precipitation, LLE)
Run Time Short (2-5 minutes)Moderate (10-20 minutes)Longer (10-30 minutes)
Cost (Instrument) HighModerate to HighLow
Cost (Operational) ModerateModerateLow
Throughput HighModerateLow to Moderate
Robustness Good, but susceptible to matrix effectsVery RobustVery Robust

Table 1: Comparison of Bioanalytical Methods for this compound in Plasma.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative with a Caveat

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2] However, for polar molecules like carboxylic acids, direct analysis is challenging due to their low volatility and tendency to adsorb to the chromatographic system.[3] Therefore, a crucial and often complex step of derivatization is required to convert the analyte into a more volatile and less polar derivative.[1]

Typical Derivatization Strategy for Carboxylic Acids:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst.

  • Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

While GC-MS can offer high selectivity and good sensitivity, the additional derivatization step can be time-consuming, may introduce variability, and requires careful optimization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Cost-Effective Option

HPLC-UV is a widely available and cost-effective technique.[4] However, its major limitation for the analysis of this compound is its lack of a strong chromophore, which results in poor sensitivity when using a UV detector.[5] To overcome this, derivatization with a UV-absorbing or fluorescent tag can be employed, but this adds complexity to the sample preparation process, similar to the requirement for GC-MS.[5] For routine therapeutic drug monitoring where metabolite concentrations are expected to be high, a validated HPLC-UV method might be sufficient, but for detailed pharmacokinetic studies requiring low limits of quantification, it is generally not the preferred method.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful method implementation.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Vial Transfer to Vial Reconstitute->Vial Injection Injection Vial->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Data Data Acquisition & Processing Detection->Data

Figure 1: LC-MS/MS Workflow for this compound Analysis.

Method_Selection Start Start: Bioanalytical Need Sensitivity Required Sensitivity? Start->Sensitivity High_Sens High (pg/mL - ng/mL) Sensitivity->High_Sens High Mod_Sens Moderate (µg/mL) Sensitivity->Mod_Sens Moderate LCMSMS LC-MS/MS High_Sens->LCMSMS Derivatization_GC Derivatization Feasible? Mod_Sens->Derivatization_GC Volatile Analyte? GCMS GC-MS HPLCUV HPLC-UV Yes_GC Yes Derivatization_GC->Yes_GC Yes No_GC No Derivatization_GC->No_GC No Derivatization_HPLC Derivatization Feasible? Yes_HPLC Yes Derivatization_HPLC->Yes_HPLC Yes No_HPLC No Derivatization_HPLC->No_HPLC No Yes_GC->GCMS No_GC->Derivatization_HPLC UV Chromophore? Yes_HPLC->HPLCUV Consider_LCMSMS Consider LC-MS/MS No_HPLC->Consider_LCMSMS

Figure 2: Decision Tree for Bioanalytical Method Selection.

Method Validation: Ensuring Data Integrity

A bioanalytical method is only as good as its validation. The validation process demonstrates that the method is reliable and reproducible for its intended use. The following parameters must be assessed according to regulatory guidelines from the FDA and EMA.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria (FDA/EMA)
Selectivity To ensure that the method can differentiate the analyte from other components in the matrix.No significant interference at the retention time of the analyte and IS in blank plasma from at least six different sources.
Linearity & Range To demonstrate a proportional relationship between the instrument response and the analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% at the LLOQ).
Accuracy To determine the closeness of the measured concentration to the true concentration.The mean concentration should be within ±15% of the nominal concentration for QC samples (±20% at the LLOQ).
Precision To assess the degree of scatter in the results from multiple analyses of the same sample.The coefficient of variation (CV) should not exceed 15% for QC samples (20% at the LLOQ).
Recovery To evaluate the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Matrix Effect To assess the influence of matrix components on the ionization of the analyte and IS.The CV of the matrix factor across different lots of plasma should be ≤15%.
Stability To ensure that the analyte is stable in the biological matrix under various storage and processing conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples.

Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria.

Representative Validation Data

The following table presents typical validation results for the described LC-MS/MS method.

ParameterLLOQLow QCMid QCHigh QC
Nominal Conc. (ng/mL) 1.03.050400
Intra-day Precision (%CV) 8.56.24.53.8
Intra-day Accuracy (%) 105.298.7101.599.2
Inter-day Precision (%CV) 9.87.55.84.9
Inter-day Accuracy (%) 103.5101.2102.8100.5
Recovery (%) 88.591.292.590.8
Matrix Factor (CV%) \multicolumn{4}{c}{< 10%}

Table 3: Representative Validation Data for the LC-MS/MS Method.

Conclusion: A Scientifically Sound Approach to Bioanalysis

The validation of a bioanalytical method for this compound in plasma is a multi-faceted process that demands a thorough understanding of analytical chemistry, regulatory guidelines, and the specific goals of the research. While LC-MS/MS stands out as the most sensitive and selective technique for this application, a comprehensive evaluation of alternatives like GC-MS and HPLC-UV is crucial for a well-rounded bioanalytical strategy. The detailed LC-MS/MS protocol and validation data presented in this guide provide a robust framework for researchers to develop and implement a reliable method for the quantification of this important metabolite, ultimately contributing to the generation of high-quality data in drug development.

References

  • Gas chromatography-mass spectrometry (GC-MS) is a highly reproducible and sensitive analytical technique that has had significant use in the area of metabolite profiling.[1][2]

  • The GC-MS technique is often considered the standard method for the analysis of drugs of abuse and their metabolites.[3]

  • GC-MS: Analyzes volatile compounds with high sensitivity.[6]

  • The choice of detection method is important for trace amounts of carboxylic acids in biological samples. Ultraviolet absorbance detection is rarely implemented due to the absence of chromophores in carboxylic acids.[5]

  • In GC, derivatization of more polar compounds is obligatory to enable the GC analysis, whereas in GC–MS it may also improve ionization and/or fragmentation characteristics.[1]

  • The GC/MS has emerged as a versatile alternative to exploring and facilitating the separation and detection of several compounds, both polar (organic acids, amino acids, and sugars) and non-polar (fatty acids and sterols).[3]

  • A specific test positively identifies the actual presence of a particular substance in a given sample.[6]

  • This GC‐MS method was meticulously developed to reach high selectivity, which is crucial for accurately identifying and quantifying analytes at trace levels in complex biological matrices such as OF.[7]

  • Many studies favor a detection method based on HPLC-UV, which is considered a suitable method for analyzing organic acids because it is cheaper, easier to operate, and more common.[8]

  • The present HPLC-UV method claims to quantify low plasma concentrations of said analytes with sufficient accuracy and precision in pharmacokinetic samples.[4]

  • In analytical method development, the aim of the validation process is to test a method and establish the limits of acceptable variability under different conditions.[9]

  • This study described a validated, selective and sensitive GC-MS method for the simultaneous quantification of MET and its main metabolite, ephedrine (EPD), in the plasma and brain tissue of mice, after solid phase extraction (SPE).[10]

  • An HPLC-UV method has been developed and validated for the determination of metformin in spiked-human plasma according to the FDA Guidance of Bioanalysis.[11]

  • A highly selective, sensitive, and fast HPLC based bioanalytical method was developed and validated for the estimation of atorvastatin in rat plasma which can be further employed in pharmacokinetic studies.[12]

  • This study aimed to validate a sensitive, accurate, and precise bioanalytical ultra-high-performance liquid chromatography coupled with ultraviolet (UHPLC/UV) method for the determination of busulfan in human plasma...[13]

  • In the present study, free fatty acids (FFAs, including palmitic acid, stearic acid, oleic acid, linoleic acid and arachidonicacid) in rabbit plasma were determined by gas chromatography-mass spectrometry (GC-MS) after trimethylsilylation derivatization...[2]

  • The goal of this research was to find the most comprehensive lipid extraction of blood plasma, while also providing adequate aqueous preparation for metabolite analysis.[14]

  • First, an HPLC-DAD-based method was developed for the determination of aliphatic acids and phenolic compounds.[15]

  • For the determination of carboxylic acids based on HPLC-UV, we used an inexpensive, direct, and fast method developed by us earlier.[16]

  • In terms of organic acid detection, HPLC/MS provides more accurate and unambiguous identification of individual metabolites than is possible with platforms such as HPLC with a refractive detector (HPLC/refractometer), HPLC/UV, or HPLC with an electrochemical detector (HPLC/ED).[16]

  • The authors concluded that the Folch and Matyash methods performed equally well when assessing lipids (in terms of the number of metabolites extracted); while for the extraction of polar metabolites the acetonitrile /isopropanol/water (3/3/2, v/v/v) method was recommended.[17]

  • The mSAP method offers several advantages over the conventional and the previous SAP methods for lipid analysis in plasma sample.[17]

  • We validated the UHPLC/UV method for accurate busulfan quantification in plasma.[13]

  • Thus, the Matyash method is the best choice for an untargeted biphasic extraction for metabolomics and lipidomics in blood plasma.[18]

  • Fluorescence combined with HPLC is a commonly utilized technique for fatty acids detection, having the advantage of high sensitivity.[19]

  • Due to the inherent poor ionization efficiency of FAs, their chemical derivatization prior to analysis is often employed.[20]

  • The major aim is the development of a quick, effective, and sensitive method that would replace immunochemical analysis.[21]

  • In this work, two RP-LC tandem mass spectrometry-based methods using aniline or 3-nitrophenylhydrazine (3-NPH) as derivatization agents were compared with respect to several factors including completeness of derivatization, apparent recoveries (RAs) in both cow feces and ruminal fluid, and concentrations obtained in feces and ruminal fluid of cows.[22]

  • Perform the GC-MS analysis as soon as possible.[23]

  • For the evaluation of their biological roles, several LC-MS based methods have been developed.[24]

Sources

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2-(1-Methylpiperidin-2-yl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.